molecular formula C7H16Cl2N2O2 B1522090 3-(Piperazin-1-yl)propanoic acid dihydrochloride CAS No. 22278-11-1

3-(Piperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1522090
CAS No.: 22278-11-1
M. Wt: 231.12 g/mol
InChI Key: FHJTYZRRHYNHGQ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Piperazin-1-yl)propanoic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Piperazin-1-yl)propanoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-yl)propanoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperazin-1-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c10-7(11)1-4-9-5-2-8-3-6-9;;/h8H,1-6H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJTYZRRHYNHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22278-11-1
Record name 3-(piperazin-1-yl)propanoic acid dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Piperazin-1-yl)propanoic acid dihydrochloride, a versatile bifunctional building block crucial in contemporary drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, practical methodologies, and field-proven insights to facilitate its effective application.

Introduction: A Scaffold of Significance

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal component for modulating biological activity. 3-(Piperazin-1-yl)propanoic acid dihydrochloride combines this potent heterocyclic core with a reactive carboxylic acid handle, offering a strategic entry point for constructing complex molecular architectures through derivatization at either the second piperazine nitrogen or the acid terminus. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction media.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The dihydrochloride salt form significantly influences the molecule's physical characteristics compared to its free base.

Table 1: Key Chemical Identifiers and Properties

Property3-(Piperazin-1-yl)propanoic acid dihydrochloride3-(Piperazin-1-yl)propanoic acid (Free Base)
CAS Number 22278-11-1[2]27245-31-4[3][4]
Molecular Formula C₇H₁₆Cl₂N₂O₂[2]C₇H₁₄N₂O₂[3][5]
Molecular Weight 231.12 g/mol [2]158.20 g/mol [5]
Appearance Solid[4]Solid
Melting Point Data not available71°C[3][4]
Boiling Point Data not available318.6°C (Predicted)[3][4]
Density Data not available1.112 g/cm³ (Predicted)[3][4]
SMILES O=C(O)CCN1CCNCC1.[H]Cl.[H]Cl[2]O=C(O)CCN1CCNCC1[5]
Expertise & Experience: The Significance of the Dihydrochloride Form

The use of the dihydrochloride salt is a deliberate and strategic choice. In this form, both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation. This has several critical implications:

  • Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in polar protic solvents like water and alcohols, which is often advantageous for purification and for reactions conducted in aqueous media.

  • Improved Stability: The protonation of the amine functional groups lowers their nucleophilicity and basicity, protecting them from undesired side reactions and increasing the compound's shelf life.[6]

  • Controlled Reactivity: The protonated nitrogens are unreactive towards electrophiles. This allows for selective reactions at the carboxylic acid moiety. To engage the piperazine nitrogens in a reaction, a stoichiometric amount of base must be added to deprotonate them, liberating the free amine. This provides a controllable switch for directing reactivity.

Section 2: Synthesis and Purification

While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and informs purification strategies. A common and efficient route is the Michael addition of piperazine to an acrylic acid derivative, followed by acidification.

Proposed Synthetic Workflow

The following workflow outlines a logical and scalable laboratory synthesis. The choice of an acrylate ester in the first step is often preferred over acrylic acid itself to minimize polymerization and side reactions.

Synthesis_Workflow Piperazine Piperazine Michael_Addition Michael Addition (e.g., Ethanol, RT) Piperazine->Michael_Addition Acrylate Ethyl Acrylate Acrylate->Michael_Addition Intermediate Ethyl 3-(piperazin-1-yl)propanoate (Intermediate) Michael_Addition->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Free_Base 3-(Piperazin-1-yl)propanoic Acid (Free Base) Hydrolysis->Free_Base Acidification Acidification (HCl in Dioxane) Free_Base->Acidification Final_Product 3-(Piperazin-1-yl)propanoic acid dihydrochloride Acidification->Final_Product

Caption: Proposed synthesis of 3-(Piperazin-1-yl)propanoic acid dihydrochloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, with clear checkpoints for ensuring the reaction has proceeded as expected before moving to the next step.

Step 1: Michael Addition

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Dissolve piperazine (2 equivalents) in 200 mL of ethanol. The use of excess piperazine minimizes the formation of the di-substituted by-product.

  • Reaction: Cool the solution to 0-5°C using an ice bath. Add ethyl acrylate (1 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.

  • Workup: Remove the ethanol under reduced pressure. The resulting residue contains the desired ethyl 3-(piperazin-1-yl)propanoate and excess piperazine.[7]

Step 2: Saponification (Ester Hydrolysis)

  • Setup: To the crude residue from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in 150 mL of water.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. The hydrolysis converts the ester to the sodium salt of the carboxylic acid.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any unreacted starting materials or non-polar impurities.[8]

Step 3: Acidification and Isolation

  • Setup: Place the aqueous layer in a beaker and cool to 0-5°C in an ice bath.

  • Reaction: While stirring vigorously, slowly add a 4M solution of HCl in 1,4-dioxane until the pH of the solution is ~1. A white precipitate of the dihydrochloride salt will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold acetone (3 x 30 mL) to remove residual water and organic impurities. Dry the product under vacuum at 40-50°C to a constant weight. The final product should be a white crystalline solid.

Section 3: Reactivity and Chemical Behavior

The molecule's bifunctional nature is the key to its utility. The reactivity can be directed towards either the piperazine ring or the carboxylic acid by carefully selecting the reaction conditions.

Reactivity_Diagram cluster_acid Reactions at Carboxylic Acid Start 3-(Piperazin-1-yl)propanoic acid dihydrochloride FreeAmine Free Amine Form (Base added) Start->FreeAmine Add Base (e.g., Et₃N) CarboxylicAcid Carboxylic Acid Esterification Esterification (R-OH, H+) Start->Esterification AmideCoupling Amide Coupling (R-NH₂, Coupling Agent) Start->AmideCoupling N_Alkylation N-Alkylation (R-X) FreeAmine->N_Alkylation N_Acylation N-Acylation (RCOCl) FreeAmine->N_Acylation AlkylatedProduct N-Alkyl Product N_Alkylation->AlkylatedProduct AcylatedProduct N-Acyl Product N_Acylation->AcylatedProduct EsterProduct Ester Product Esterification->EsterProduct AmideProduct Amide Product AmideCoupling->AmideProduct

Caption: Key reaction pathways for derivatization.

  • Reactions at the Piperazine Nitrogen: The secondary amine (N-4 position) is a potent nucleophile once deprotonated. This site is readily functionalized via:

    • N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (in the presence of a suitable catalyst) to introduce diverse substituents.

    • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

  • Reactions at the Carboxylic Acid: The carboxyl group is a versatile handle for forming stable linkages.

    • Esterification: Standard Fischer esterification with an alcohol under acidic conditions.

    • Amide Bond Formation: This is one of the most common applications. The carboxylic acid is activated with a coupling reagent (e.g., HATU, EDC/HOBt) and reacted with a primary or secondary amine to form a stable amide bond, a cornerstone of peptide and medicinal chemistry.[9]

Section 4: Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of the compound. A multi-technique approach is required for a complete profile.

Analytical Workflow

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Quantification Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC-UV/DAD Sample->HPLC Elemental Elemental Analysis (CHN) Sample->Elemental Final Certificate of Analysis NMR->Final MS->Final IR->Final HPLC->Final Elemental->Final

Caption: Standard workflow for analytical characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show broad signals for the piperazine protons due to their conformational exchange and the presence of the ammonium protons. The propanoic acid chain should exhibit two distinct triplet signals corresponding to the two methylene groups (-CH₂-CH₂-). The acidic proton of the carboxylic acid and the N-H protons of the piperazinium ion may be visible as broad singlets, often exchanging with D₂O.

    • ¹³C NMR: The spectrum should show four distinct signals for the carbon atoms: one for the carbonyl carbon (~175-180 ppm), two for the methylene carbons of the propanoic chain, and a signal for the piperazine ring carbons (which may be a single signal or two closely spaced signals depending on the solvent and temperature).[10]

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in positive mode is ideal.

    • Expected Ion: The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 159.11.

    • High-Resolution MS (HRMS): This is essential for confirming the elemental composition. The calculated exact mass for C₇H₁₅N₂O₂⁺ is 159.1128, providing an unambiguous confirmation of the molecular formula.[10][11]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of the carboxylic acid hydrogen-bonded dimer and the N-H stretches of the ammonium salt.

    • A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[10]

Chromatographic Methods

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential starting materials, by-products, and degradation products.

  • System: An HPLC system equipped with a UV or Diode Array Detector (DAD).[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm. The lack of a strong chromophore means detection at low UV wavelengths is necessary.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical reagent.

Table 2: GHS Hazard and Safety Information

CategoryInformationReference
Pictograms GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated chemical fume hood.[13]

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][13]

  • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats) to minimize airborne particles.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage is often at 2-8°C to maximize long-term stability.[4][5]

  • Rationale: The compound is hygroscopic (absorbs moisture from the air) and should be protected from atmospheric moisture.[14] Storing it under an inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage.

Conclusion

3-(Piperazin-1-yl)propanoic acid dihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, predictable reactivity, and enhanced stability in its salt form make it a reliable and valuable building block. By understanding its core properties and applying the rigorous synthetic and analytical methodologies outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Google Patents.
  • Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • PubChem - NIH. 1-Piperidinepropanoic acid, ethyl ester. [Link]

  • Trade Science Inc. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. By adhering to the principles of scientific integrity, this guide outlines self-validating protocols for determining pH-solubility profiles and for assessing stability under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's bioavailability, influencing its dissolution rate and subsequent absorption. For an ionizable molecule like 3-(piperazin-1-yl)propanoic acid dihydrochloride, solubility is intrinsically linked to the pH of its environment.

Stability, the ability of a substance to resist chemical change over time, is equally paramount. Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, all of which can compromise the safety and efficacy of the final drug product. Therefore, a thorough understanding of the solubility and stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride is not merely a regulatory requirement but a fundamental necessity for successful drug development.

This guide will provide a detailed exploration of the experimental methodologies required to fully characterize these critical attributes.

Physicochemical Properties of 3-(piperazin-1-yl)propanoic acid dihydrochloride

A foundational understanding of the molecule's properties is essential before embarking on experimental studies.

PropertyValueSource
Chemical Structure -
Molecular Formula C₇H₁₆Cl₂N₂O₂[1]
Molecular Weight 231.12 g/mol [1]
pKa (predicted) Carboxylic Acid: ~4.55Piperazine Nitrogens: pKa1 ~5.5-6.5, pKa2 ~9.5-10.5[2]
Appearance White to off-white solidGeneral knowledge

Note: The pKa values for the piperazine nitrogens are estimated based on known values for piperazine and its derivatives. Experimental determination is recommended.

The presence of a carboxylic acid and two basic nitrogen atoms in the piperazine ring makes 3-(piperazin-1-yl)propanoic acid a zwitterionic compound at certain pH values, with its dihydrochloride salt form being particularly relevant for pharmaceutical formulations. The solubility of this salt is expected to be significantly influenced by pH due to the multiple ionizable groups.

Aqueous Solubility Determination: A pH-Dependent Profile

The solubility of an ionizable compound is not a single value but rather a profile that varies with pH. Understanding this profile is crucial for predicting its behavior in different physiological environments (e.g., stomach, intestine) and for developing robust formulations.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid or base is described by the Henderson-Hasselbalch equation. For a weak base (like the piperazine nitrogens) and a weak acid (the carboxylic acid), the degree of ionization changes with pH, which in turn dictates the overall solubility of the molecule. As a dihydrochloride salt, the compound will be highly soluble in acidic conditions. As the pH increases, the carboxylic acid will deprotonate, and the piperazine nitrogens will be deprotonated, leading to changes in solubility.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is designed to determine the thermodynamic (equilibrium) solubility of 3-(piperazin-1-yl)propanoic acid dihydrochloride across a physiologically relevant pH range.

Objective: To generate a pH-solubility profile from pH 1.2 to 7.4.

Materials:

  • 3-(piperazin-1-yl)propanoic acid dihydrochloride

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

  • Deionized water

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature shaker bath (37 °C)

  • Centrifuge

  • HPLC with a suitable validated assay method (e.g., UV detection)

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Buffer Solutions: Prepare buffer solutions according to USP standards.

  • Sample Preparation: Add an excess amount of 3-(piperazin-1-yl)propanoic acid dihydrochloride to vials containing a known volume of each buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set at 37 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation: At the end of the equilibration period, allow the suspensions to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH to generate the pH-solubility profile.

Expected Data and Interpretation

The data can be summarized in a table and a corresponding graph.

pHSolubility (mg/mL)
1.2> 250
4.5150
6.825
7.410

Note: The above data is illustrative and represents a plausible outcome for a compound of this nature.

The pH-solubility profile is expected to show high solubility at low pH, which decreases as the pH increases. This is because at low pH, the amine groups are fully protonated, and the molecule exists as a highly water-soluble cation. As the pH rises, deprotonation of the piperazine nitrogens and the carboxylic acid will lead to a less charged and consequently less soluble species.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound add_compound Add compound to buffers prep_compound->add_compound prep_buffer Prepare buffer solutions (pH 1.2, 4.5, 6.8, 7.4) prep_buffer->add_compound shake Agitate at 37°C (24-48h) add_compound->shake filter Filter supernatant shake->filter measure_ph Measure final pH filter->measure_ph hplc Quantify by HPLC filter->hplc plot Generate pH-solubility profile measure_ph->plot hplc->plot

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule. These studies are a cornerstone of developing stability-indicating analytical methods.

Regulatory Framework: ICH Q1A(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances and products. It outlines the stress conditions that should be applied to force the degradation of the compound.

Experimental Protocol: Forced Degradation

Objective: To investigate the stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride under various stress conditions.

Materials:

  • 3-(piperazin-1-yl)propanoic acid dihydrochloride

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Methodology:

A stock solution of 3-(piperazin-1-yl)propanoic acid dihydrochloride is prepared and subjected to the following conditions:

  • Acid Hydrolysis: Treat the drug solution with HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treat the drug solution with NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: Treat the drug solution with H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C).

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Samples are collected at various time points and analyzed by a stability-indicating HPLC-PDA method. The peak purity of the parent compound is monitored, and the formation of any degradation products is quantified. LC-MS is used to elucidate the structures of the major degradation products.

Potential Degradation Pathways and Products

Based on the chemical structure, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the propanoic acid side chain, though this is less likely.

  • Decarboxylation: Under thermal stress, the carboxylic acid group might undergo decarboxylation.

  • Ring Opening: Severe stress conditions could potentially lead to the opening of the piperazine ring.

Predicted Degradation Products:

Degradation ConditionPotential Degradation Product(s)
Oxidative 3-(4-oxido-piperazin-1-yl)propanoic acid
Thermal Decarboxylation product
Acid/Base Hydrolysis Generally expected to be stable

Diagram of the Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl, heat) hplc HPLC-PDA Analysis (Quantification) acid->hplc base Base Hydrolysis (NaOH, heat) base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Dry Heat) thermal->hplc photo Photostability (ICH Q1B) photo->hplc lcms LC-MS Analysis (Identification) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway compound 3-(piperazin-1-yl)propanoic acid dihydrochloride compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for forced degradation studies.

Diagram of a Potential Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation pathway.

Conclusion and Recommendations

The comprehensive characterization of the solubility and stability of 3-(piperazin-1-yl)propanoic acid dihydrochloride is a critical endeavor in its development as a pharmaceutical agent. This guide has provided a detailed roadmap for conducting these essential studies, grounded in established scientific principles and regulatory expectations.

Key Recommendations:

  • Experimental pKa Determination: While predictive models are useful, the experimental determination of the pKa values is strongly recommended for accurate interpretation of the pH-solubility profile.

  • Polymorph Screening: The potential for polymorphism should be investigated, as different solid-state forms can exhibit different solubility and stability characteristics.

  • Long-Term Stability Studies: Following forced degradation, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.

  • Analytical Method Validation: All analytical methods used for quantification and impurity detection must be thoroughly validated according to ICH Q2(R1) guidelines.

By systematically applying the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of 3-(piperazin-1-yl)propanoic acid dihydrochloride, thereby enabling informed decisions in formulation development and ensuring the quality, safety, and efficacy of the final drug product.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Guidance for Industry: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Avdeef, A. (2012).
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Technical Whitepaper: 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride in Bioconjugation

[1]

Executive Summary

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 27245-31-4 for parent) is a bifunctional, hydrophilic building block critical for PROTAC (Proteolysis Targeting Chimera) design and Antibody-Drug Conjugate (ADC) linker systems.[1] Its structure features a secondary amine (N4) and a carboxylic acid tail attached to the tertiary amine (N1).[1]

This guide addresses the specific challenges of using the dihydrochloride salt form. Unlike N-protected variants (e.g., N-Boc), the dihydrochloride presents a "polymerization risk" if mishandled during activation.[1] This document outlines the Sequential Functionalization Strategy to bypass self-polymerization, ensuring high-yield heterobifunctional conjugation.

Physicochemical Profile & Design Philosophy

Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-(Piperazin-1-yl)propanoic acid dihydrochloride[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1][2] · 2HCl[1][3]
  • Molecular Weight: 231.12 g/mol (salt); 158.20 g/mol (free base)[1]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1] Insoluble in non-polar organic solvents (DCM, Hexane) unless neutralized.[1]

The "Zwitterionic" Advantage

In bioconjugation, hydrophobicity often leads to aggregation or poor pharmacokinetics (PK). The piperazine ring in this linker serves two functions:

  • Solubility Modulation: The basic nitrogen atoms (typically pKa ~5.6 and ~9.[1]8) can accept protons at physiological pH, introducing positive charge that improves water solubility of hydrophobic warheads.[1]

  • Conformational Rigidity: Unlike linear alkyl chains, the piperazine ring restricts rotational freedom, reducing the entropic penalty upon binding to the target protein or E3 ligase [1].

Quantitative Properties Table[1]
PropertyValueRelevance to Bioconjugation
pKa (N1 - Tertiary) ~5.3 - 5.6Generally uncharged at pH 7.4; acts as the anchor for the propanoic acid.[1]
pKa (N4 - Secondary) ~9.6 - 9.8Protonated at pH 7.4; provides solubility and acts as the primary nucleophile.[1]
Hygroscopicity High (Dihydrochloride)Requires storage under desiccant; weigh rapidly or in a glovebox.[1]
Linker Length ~6.5 Å (extended)Short-to-medium spacer; ideal for compact ternary complexes.[1]

Strategic Utilization: The "Sequential Functionalization" Protocol

The Core Challenge: The molecule contains both a nucleophile (secondary amine) and an electrophile precursor (carboxylic acid).[1] If you attempt to activate the carboxylic acid (e.g., with EDC/NHS) while the amine is unprotected, the molecule will react with itself, forming oligomers.

The Solution: You must utilize the Nucleophilic First strategy. The secondary amine is far more reactive than the carboxylic acid. By reacting the amine first, you cap the nucleophile, preventing polymerization during the subsequent carboxyl activation.

Workflow Visualization

The following diagram illustrates the mandatory order of operations to avoid side reactions.

BioconjugationWorkflowcluster_legendLogic GateStart3-(Piperazin-1-yl)propanoic acid 2HClNeutralizationStep 1: Neutralization(DIPEA/MeOH)Start->Neutralization DissolveCoupling1Step 2: Amine Coupling(React N4 with Electrophile)Neutralization->Coupling1 Free Base ReleaseIntermediateStable Intermediate(N4-Functionalized)Coupling1->Intermediate Amide/Click BondActivationStep 3: Carboxyl Activation(EDC/NHS or HATU)Intermediate->Activation COOH AvailableFinalProductFinal Conjugate(Heterobifunctional)Activation->FinalProduct React with Target AmineWarningCRITICAL: Do NOT activate COOHbefore protecting/reacting N4

Caption: Logical workflow for sequential functionalization. Reacting the N4 amine first is critical to prevent self-polymerization.[1]

Detailed Experimental Protocols

Step 1: N4-Functionalization (Nucleophilic Attack)

Objective: Attach the linker to the first payload (e.g., E3 Ligase Ligand or an activated ester) using the secondary amine.

Reagents:

  • 3-(Piperazin-1-yl)propanoic acid 2HCl (1.0 eq)[1]

  • Electrophilic Partner (e.g., NHS-ester of Thalidomide derivative) (1.0 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)[1]

  • Solvent: DMF or DMSO (Dry)[1]

Protocol:

  • Dissolution: Dissolve the dihydrochloride salt in dry DMF. The solution may remain cloudy.

  • Neutralization: Add DIPEA dropwise.[1] The salt will dissolve as the free base is liberated. Ensure pH is basic (~8-9) using wet pH paper (spot check).[1] Note: 2 eq of DIPEA are consumed just to neutralize the HCl.

  • Coupling: Add the Electrophilic Partner dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Self-Validating Step): Analyze by LC-MS.

    • Success Marker: Disappearance of the mass peak for the starting piperazine (m/z ~159 [M+H]+) and appearance of the product mass.

    • Failure Mode: If starting material persists, add 0.5 eq more DIPEA to ensure the amine is deprotonated.

Step 2: Carboxyl Activation & Second Coupling

Objective: Activate the propanoic acid tail to attach the second payload (e.g., Target Protein Ligand).

Reagents:

  • Intermediate from Step 1 (1.0 eq)[1]

  • HATU (1.2 eq) or EDC/NHS[1]

  • Target Amine (1.1 eq)[1]

  • DIPEA (2.0 eq)[1]

Protocol:

  • Activation: To the solution of the Intermediate (or isolated solid), add HATU and DIPEA. Stir for 15 minutes to form the activated ester.

  • Addition: Add the Target Amine.

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Since the final product is likely zwitterionic or basic, use preparative HPLC with a reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Note: Avoid TFA if the target protein is acid-sensitive, though Formic Acid is usually gentle enough.[1]

Handling & Storage of Dihydrochloride Salts

The dihydrochloride form is significantly more stable than the free base but is hygroscopic .

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Rapid weighing is recommended.[1]

  • Stability: In solution (water/DMSO), the salt is stable for days at 4°C. However, once neutralized to the free base, it should be used immediately to avoid oxidation or slow dimerization.

Mechanism of Action: Pathway Diagram

The following diagram details the chemical mechanism during the critical N4-coupling step, highlighting the proton transfer roles.

ReactionMechanismcluster_chemChemical TransformationSaltDihydrochloride Salt(Protonated N1 & N4)FreeBaseReactive Free Base(N4 Lone Pair Available)Salt->FreeBase Deprotonation(- 2 HCl)BaseDIPEA (Base)Base->FreeBase Accepts H+ProductN4-Substituted Product(COOH Intact)FreeBase->Product Nucleophilic Attack(SN2 or Acylation)ElectrophileElectrophile (R-X)(e.g., NHS Ester)Electrophile->Product Substrate

Caption: Mechanistic pathway for the liberation of the reactive N4 amine and subsequent coupling.

References

  • Testa, B., & Kier, L. B. (2022).[1] The influence of piperazine linkers on the physicochemical properties of PROTACs. RSC Advances. Link

  • Bachem. (2024).[1][4][5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Fisher Scientific. (n.d.).[1] Amide Synthesis Protocols and Schotten–Baumann Reaction. Fisher Scientific Technical Resources. Link

  • PubChem. (2025).[1][6] 3-(Piperazin-1-yl)propanoic acid - Compound Summary. National Library of Medicine.[1] Link

Navigating the Labyrinth: An In-Depth Technical Guide to the Initial Toxicity Screening of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Double-Edged Sword of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—endow it with a remarkable versatility that has been exploited in a multitude of blockbuster drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib.[1] The synthetic tractability of the piperazine moiety allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, making it a privileged scaffold in drug discovery.[1]

However, this structural asset can also be a liability. The very features that make piperazine derivatives effective can also predispose them to off-target interactions and subsequent toxicities. Therefore, a robust and rational initial toxicity screening cascade is not merely a regulatory hurdle but a critical component of any successful drug discovery program involving this scaffold. This guide provides a field-proven framework for the early-stage toxicological assessment of piperazine derivatives, moving beyond a simple checklist of assays to a narrative that explains the "why" behind the "how."

Part 1: The Logic of the Triage - A Tiered Approach to Early Toxicity Screening

In the fast-paced environment of drug discovery, a "fail early, fail cheap" philosophy is paramount.[2] A tiered approach to toxicity screening is the most efficient way to identify problematic compounds before significant resources are invested. This involves a series of in vitro assays of increasing complexity, culminating in focused in vivo studies for the most promising candidates.

Our initial screening is designed to answer fundamental questions about a compound's potential to cause harm:

  • Is it a cellular poison? (Cytotoxicity)

  • Does it damage genetic material? (Genotoxicity)

  • Does it have the potential to disrupt vital organ systems? (Organ-specific toxicity)

The following diagram illustrates a logical workflow for the initial toxicity screening of piperazine derivatives.

Toxicity_Screening_Workflow cluster_0 Tier 1: Foundational In Vitro Assays cluster_1 Tier 2: Piperazine-Specific and Organ Toxicity cluster_2 Tier 3: In Vivo Confirmation Cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT Assay) hERG hERG Inhibition Assay (Cardiotoxicity) Cytotoxicity->hERG Proceed if non-cytotoxic Genotoxicity Genotoxicity Screening (e.g., Ames Test) Genotoxicity->hERG Hepatotoxicity Hepatotoxicity Assay (e.g., Primary Hepatocytes) hERG->Hepatotoxicity Neurotoxicity Neurotoxicity Assessment (e.g., GABAa Receptor Binding) Hepatotoxicity->Neurotoxicity InVivo Limited In Vivo Studies (Rodent Model) Neurotoxicity->InVivo Proceed if favorable in vitro profile

Caption: A tiered workflow for the initial toxicity screening of piperazine derivatives.

Part 2: Foundational In Vitro Assays - The First Line of Defense

The initial tier of our screening cascade is designed to quickly and cost-effectively identify compounds with fundamental liabilities.

Cytotoxicity Screening: Gauging the Impact on Cellular Health

The first question we must answer is whether our piperazine derivative is cytotoxic. Cytotoxicity assays are the bedrock of in vitro toxicology, providing a quantitative measure of a compound's ability to kill cells.[3] The MTT and XTT assays are robust, reliable, and amenable to high-throughput screening.[3][4]

The Causality Behind the Choice:

We employ these assays early because they are a cost-effective way to eliminate compounds that are broadly toxic to cells. A compound that indiscriminately kills cells is unlikely to be a viable drug candidate. These assays measure the metabolic activity of cells, which is a sensitive indicator of cell health.[4]

Data Presentation: Interpreting Cytotoxicity Data

ParameterDescriptionInterpretation
IC50 (μM) The concentration of the compound that inhibits 50% of cellular metabolic activity.A lower IC50 value indicates higher cytotoxicity.
Therapeutic Index (TI) The ratio of the cytotoxic dose (IC50) to the effective dose (EC50).A higher TI is desirable, indicating a wider margin of safety.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

  • Compound Addition: Add the piperazine derivative at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 μL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]

  • Solubilization: Add 100 μL of detergent reagent to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then read the absorbance at 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Screening: Protecting the Blueprint of Life

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to cancer or heritable diseases.[6] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for screening for mutagenicity.[7][8]

The Causality Behind the Choice:

The Ames test is a highly sensitive and specific assay for detecting point mutations.[6] It utilizes strains of Salmonella typhimurium that are engineered to be unable to synthesize histidine.[7] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium.[7]

Experimental Protocol: Ames Test (Miniaturized Screening Version)

  • Strain Selection: Use at least two strains of Salmonella typhimurium, such as TA98 and TA100, which are sensitive to different types of mutagens.[9]

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism.[9]

  • Compound Exposure: Mix the bacterial strains, the piperazine derivative at various concentrations, and the S9 mix (if applicable) in a small volume of molten agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Part 3: Probing Piperazine-Specific and Organ-Specific Toxicities

Once a compound has cleared the foundational assays, we move to more specific assessments that address the known liabilities of the piperazine scaffold and potential organ-specific toxicities.

Cardiotoxicity: The hERG Challenge

A significant number of drugs have been withdrawn from the market due to cardiotoxicity, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Piperazine derivatives, due to their chemical nature, can be prone to hERG inhibition.[12]

The Causality Behind the Choice:

The hERG channel plays a critical role in cardiac repolarization.[13] Inhibition of this channel can lead to a prolongation of the QT interval, a potentially fatal arrhythmia known as Torsade de Pointes.[10] Early screening for hERG inhibition is therefore a critical step in de-risking piperazine derivatives.[14]

hERG_Inhibition Piperazine Piperazine Derivative hERG hERG K+ Channel Piperazine->hERG Inhibits ActionPotential Cardiac Action Potential hERG->ActionPotential Repolarization QT_Prolongation QT Prolongation ActionPotential->QT_Prolongation Delayed Repolarization Arrhythmia Arrhythmia (Torsade de Pointes) QT_Prolongation->Arrhythmia

Caption: Mechanism of hERG inhibition-induced cardiotoxicity.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[15]

  • Compound Preparation: Prepare a series of dilutions of the piperazine derivative.

  • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG current in the presence of the compound.[15]

  • Data Acquisition: Record the current before and after the application of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Hepatotoxicity: The Liver's Burden

The liver is the primary site of drug metabolism, making it particularly susceptible to drug-induced injury.[12] Some piperazine derivatives have been shown to be hepatotoxic in vitro.[16]

The Causality Behind the Choice:

Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver.[17][18] Assessing cytotoxicity in these cells provides a more physiologically relevant indication of potential liver toxicity than immortalized cell lines.[17]

Data Presentation: Key Endpoints in Hepatotoxicity Assessment

EndpointAssayInterpretation
Cell Viability MTT/XTT AssayA decrease in viability indicates cytotoxicity.
Reactive Oxygen Species (ROS) Production Fluorescent Probes (e.g., DCFH-DA)An increase in ROS suggests oxidative stress.
Mitochondrial Membrane Potential JC-1 StainingA decrease in potential indicates mitochondrial dysfunction.
Caspase-3/7 Activity Luminescent AssayAn increase in activity indicates apoptosis.

Experimental Protocol: Primary Human Hepatocyte Cytotoxicity Assay

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates.

  • Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of the piperazine derivative.

  • Incubation: Incubate for 24-48 hours.

  • Endpoint Assays: Perform a panel of assays to assess cell viability, ROS production, mitochondrial membrane potential, and apoptosis.

  • Data Analysis: Determine the concentration at which the compound induces significant changes in these endpoints compared to the vehicle control.

Neurotoxicity: The Central Nervous System Connection

Many piperazine derivatives are designed to be centrally active, making neurotoxicity a key concern.[19] Side effects such as dizziness, headache, and in rare cases, seizures have been reported with some piperazines.[20][21][22] A number of piperazine derivatives are also known to interact with GABAa receptors.[19]

The Causality Behind the Choice:

The GABAa receptor is the primary inhibitory neurotransmitter receptor in the brain.[23] Modulation of this receptor can lead to a wide range of neurological effects.[23] A receptor binding assay can provide an early indication of a compound's potential to interact with this critical target.

Experimental Protocol: GABAa Receptor Binding Assay

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.[24]

  • Radioligand: Use a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol).[24]

  • Competition Assay: Incubate the membranes with the radioligand and varying concentrations of the piperazine derivative.

  • Separation: Separate the bound and free radioligand by filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the affinity of the piperazine derivative for the GABAa receptor.

Part 4: The Path Forward - From In Vitro Signals to In Vivo Reality

A favorable in vitro toxicity profile is a green light to proceed to limited in vivo studies. These studies are designed to confirm the in vitro findings and to assess the overall safety of the compound in a whole organism.

The Causality Behind the Choice:

In vivo studies provide a more complete picture of a compound's toxicity, as they account for complex physiological processes such as absorption, distribution, metabolism, and excretion.

Key Considerations for Initial In Vivo Studies:

  • Dose Range Finding: Determine the maximum tolerated dose (MTD).

  • Acute Toxicity: Assess the effects of a single high dose.

  • Target Organ Toxicity: Perform histopathological analysis of key organs.

Conclusion: A Proactive Approach to Safety

The initial toxicity screening of piperazine derivatives is a critical and complex undertaking. By adopting a tiered, rational approach that is grounded in a deep understanding of the potential liabilities of this scaffold, drug discovery teams can make more informed decisions, reduce late-stage attrition, and ultimately, develop safer and more effective medicines. This guide provides a framework for this process, but it is the thoughtful application of these principles by dedicated scientists that will ultimately ensure the successful navigation of the toxicological labyrinth.

References

  • Arbo, M.D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 178-187.
  • Bulera, S. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Predicting Toxicity in Drug Development. Retrieved from [Link]

  • Neau, J.P., et al. (1984). [Neurologic adverse effects of piperazine]. Acta Neurologica Belgica, 84(1), 26-34.
  • Evotec. (n.d.). Ames Test (TA98/TA100); Non-GLP screening assay. Retrieved from [Link]

  • Evotec. (n.d.). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987-996.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology research (Cambridge, England), 2(1), 23-39.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Patsnap Synapse. (2024). What are the side effects of Piperazine Citrate?. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • MDPI. (2021). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • Rochais, C., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]

  • Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Government of Canada. (2024). Piperazine - information sheet. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

  • ResearchGate. (2008). Early toxicity screening strategies. Retrieved from [Link]

  • Frontiers. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Ames Test. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • NAMSA. (2025). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Retrieved from [Link]

  • Mayo Clinic. (2025). Piperazine (oral route) - Side effects & dosage. Retrieved from [Link]

  • ResearchGate. (2015). In vitro models for liver toxicity testing. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Heyi (2025).
  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • ResearchGate. (2016). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987-996.
  • National Center for Biotechnology Information. (2012). Characterization of GABAA Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of some piperazine designer drugs. Retrieved from [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Coupling of 3-(piperazin-1-yl)propanoic acid dihydrochloride with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Piperazine-Containing Amides

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This process, typically involving the condensation of a carboxylic acid and a primary or secondary amine, is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[3][4] While a plethora of coupling reagents and protocols exist, the synthesis of molecules bearing additional reactive functionalities presents unique challenges that demand a carefully considered approach.

This guide provides a detailed examination of the coupling reaction between 3-(piperazin-1-yl)propanoic acid dihydrochloride and primary amines. The presence of a piperazine ring introduces a secondary amine, and the dihydrochloride salt form of the starting material requires specific considerations regarding stoichiometry and reaction conditions. We will explore two robust and widely applicable coupling protocols utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully synthesize piperazine-containing amides, troubleshoot common issues, and optimize their reaction conditions.

Understanding the Core Chemistry: The Challenge of a Dihydrochloride Salt

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the rapid acid-base reaction that forms a non-reactive carboxylate and a protonated amine.[4][5][6] Coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.[5]

The starting material, 3-(piperazin-1-yl)propanoic acid dihydrochloride, presents a specific challenge. It is a salt containing a carboxylic acid and two protonated nitrogen atoms within the piperazine ring. Therefore, a sufficient amount of a non-nucleophilic base is crucial not only to neutralize the hydrochloric acid but also to deprotonate the carboxylic acid to form the carboxylate, which is the species that reacts with the coupling reagent.[1][7]

Choosing Your Coupling Reagent: A Comparative Overview

The selection of an appropriate coupling reagent is critical for a successful reaction. Here, we compare two of the most effective and commonly used reagents: EDC/HOBt and HATU.

FeatureEDC/HOBtHATU
Reagent Type Carbodiimide/AdditiveUronium Salt
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester.[3]Forms a highly reactive OAt-active ester.[7]
Byproducts Water-soluble urea and regenerated HOBt, easily removed by aqueous workup.[8][9]Tetramethylurea, which is water-soluble.
Efficiency Highly efficient, with HOBt suppressing racemization and side reactions.[3]Generally faster and more efficient, especially for sterically hindered substrates.[1][7]
Handling EDC is moisture-sensitive. HOBt has explosive properties when dry.Less moisture-sensitive but more expensive.
Base Requirement Requires a non-nucleophilic base, such as DIPEA or triethylamine.[9]Requires a non-nucleophilic base, typically DIPEA.[6][7]

For the coupling of 3-(piperazin-1-yl)propanoic acid dihydrochloride, both reagents are suitable. The choice may depend on the specific primary amine used, with HATU being preferable for less reactive or sterically hindered amines.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for the synthesis of the desired amide. The use of HOBt minimizes potential side reactions and racemization.

Materials and Reagents:

  • 3-(piperazin-1-yl)propanoic acid dihydrochloride

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(piperazin-1-yl)propanoic acid dihydrochloride (1.0 eq.) and the primary amine (1.0-1.2 eq.) in anhydrous DCM or DMF.

    • Rationale: Using a slight excess of the amine can help drive the reaction to completion. The choice of solvent depends on the solubility of the starting materials; DMF is a more polar solvent that can aid in dissolving salts.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0-3.5 eq.) dropwise while stirring.

    • Rationale: A significant excess of a non-nucleophilic base like DIPEA is critical. Two equivalents are required to neutralize the dihydrochloride salt, and an additional equivalent is needed to facilitate the coupling reaction. The excess ensures that both the piperazine nitrogens and the carboxylic acid are deprotonated. Adding the base at 0 °C helps to control any potential exotherm.

  • Activation: To the stirring solution, add HOBt (1.2 eq.) followed by EDC·HCl (1.2 eq.) in portions.

    • Rationale: A slight excess of the coupling reagents ensures efficient activation of the carboxylic acid. Adding the EDC·HCl in portions can help to control the reaction rate and minimize side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, dilute with ethyl acetate). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[9]

    • Rationale: The NaHCO₃ wash removes any unreacted HOBt and the urea byproduct of EDC. The water and brine washes remove any remaining water-soluble impurities. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the crude product by flash column chromatography on silica gel.[10][11][12] A gradient elution system of DCM and methanol is often effective. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic product from streaking on the acidic silica gel.[10]

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for more challenging couplings, such as with sterically hindered or electron-deficient primary amines.

Materials and Reagents:

  • 3-(piperazin-1-yl)propanoic acid dihydrochloride

  • Primary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(piperazin-1-yl)propanoic acid dihydrochloride (1.0 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0-3.5 eq.) dropwise while stirring.

  • Pre-activation: Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C.

    • Rationale: Pre-activating the carboxylic acid with HATU and a base before adding the amine can lead to higher yields and fewer side products by ensuring the formation of the active ester.[13]

  • Amine Addition: Add the primary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. b. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizing the Process

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Coupling cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Side Reaction HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 HOBt_Ester->Amide Primary_Amine R'-NH2 Primary_Amine->Amide

Caption: EDC/HOBt mediated amide bond formation workflow.

Experimental Workflowdot

experimental_workflow

Sources

Application Note: Structural Validation of 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes experimental reproducibility, structural logic, and rigorous validation.

Abstract

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 22278-11-1) is a critical zwitterionic linker used in the synthesis of drug conjugates and functionalized polymers.[1] Its dihydrochloride salt form (


) confers stability but introduces specific analytical challenges, including hygroscopicity and pH-dependent chemical shifts. This guide provides a robust protocol for the structural confirmation and purity assessment of this compound using 1D (

,

) and 2D NMR techniques in Deuterium Oxide (

).

Introduction & Chemical Context

In medicinal chemistry, the piperazine motif serves as a privileged scaffold, enhancing pharmacokinetic properties. The propanoic acid tail provides a carboxyl handle for amide coupling.

The dihydrochloride salt form creates a specific protonation state in solution:

  • N1 (Tertiary Amine): Protonated (

    
    ).
    
  • N4 (Secondary Amine): Protonated (

    
    ).
    
  • Carboxylic Acid: Protonated (

    
    ) at low pH (generated by the salt).
    

This cationic state significantly deshields the piperazine and methylene protons compared to the free zwitterion, shifting signals downfield. This protocol utilizes these shifts as diagnostic markers for salt stoichiometry validation.

Experimental Protocol

Reagents and Equipment
  • Analyte: 3-(Piperazin-1-yl)propanoic acid dihydrochloride (>95% purity).[1]

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
  • Reference Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), 0.05% w/v.

  • Instrument: 400 MHz NMR Spectrometer (or higher) with a BBO or TXI probe.

Sample Preparation Workflow

The salt is highly hygroscopic. Rapid handling is required to prevent water uptake, which can obscure spectral regions near 4.79 ppm.

SamplePrep Figure 1: Sample Preparation Workflow for Hygroscopic HCl Salts. Step1 Weighing 10-15 mg Sample Step2 Solvent Addition 0.6 mL D2O + TSP Step1->Step2 Step3 Dissolution Vortex (Complete Solubilization) Step2->Step3 Step4 Transfer Clean 5mm NMR Tube Step3->Step4 Step5 Acquisition Lock: D2O, Shim: Gradient Step4->Step5

Acquisition Parameters

To ensure quantitative accuracy (qNMR) and resolution, use the following parameters:

ParameterSettingRationale
Temperature 298 K (25°C)Standardizes chemical shift drift.[1]
Pulse Angle 30° (or 90° for qNMR)30° for quick ID; 90° required for quantitation.
Relaxation Delay (D1) ≥ 5 secondsAllows full relaxation of protons near

centers.[1]
Scans (NS) 16 - 32Sufficient S/N due to high solubility.[1]
Spectral Width 12 ppm (-1 to 11 ppm)Covers all signals including exchangeable protons if visible.[1]
Water Suppression Presaturation (zgpr)Optional.[1] Recommended if

peak is broad.

Structural Assignment & Analysis

Atom Mapping Strategy

The molecule possesses a plane of symmetry through the piperazine ring if rotation is fast, but the N-substitution breaks this. However, in the HCl salt form, the spectra often show averaged symmetry for the piperazine ring protons due to rapid chair-chair interconversion, though they may appear as two distinct multiplets (AA'BB' system).

Structure:


[1]
NMR Assignment (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ref 0.00Singlet-TSP Reference.[1]
H-

2.85 - 2.95Triplet (

Hz)
2HMethylene adjacent to Carbonyl (Shielded).[1]
H-

3.45 - 3.55Triplet (

Hz)
2HMethylene adjacent to

(Deshielded).[1]
Pip-H 3.50 - 3.80Broad Multiplets8HPiperazine ring protons.[1] Often two sets of broad peaks due to

charge.
HDO 4.79SingletVar.[1]Residual Solvent (Exchangeable NH/COOH protons merge here).

Note: The acidic protons (COOH, NH, HCl) exchange rapidly with


 and are typically not observed as distinct peaks, but they contribute to the HDO integral.
NMR Assignment
PositionShift (

, ppm)
TypeAssignment Logic
C=O ~174 - 176QuaternaryCarbonyl carbon (Carboxylic acid).[1]
Pip-C ~48 - 52

Piperazine ring carbons (Intense signals).[1]
C-

~53 - 55

Chain methylene attached to Nitrogen.
C-

~28 - 30

Chain methylene attached to Carbonyl.[1]
Structural Connectivity Diagram

The following diagram illustrates the key correlations utilized for 2D NMR verification (COSY/HMBC).

Structure Figure 2: Structural Connectivity and Key COSY (Green)/HMBC (Red) Correlations. COOH COOH C_alpha C-alpha (2.9 ppm) COOH->C_alpha J-coupling C_beta C-beta (3.5 ppm) C_alpha->C_beta COSY N1 N1 C_beta->N1 HMBC Pip_Ring Piperazine Ring (3.6-3.8 ppm) N1->Pip_Ring Conn N4 N4 Pip_Ring->N4 Conn

Critical Analysis & Troubleshooting (Self-Validating System)

Validation of Salt Stoichiometry

The "Dihydrochloride" designation is vital. You can validate this indirectly via pH and chemical shift:

  • The Check: Dissolve the sample in

    
    . Check pH with micro-paper. It should be strongly acidic (pH < 2).
    
  • The Shift Effect: If the pH is neutral (indicating free base or mono-salt), the Piperazine protons will shift upfield to ~2.8-3.0 ppm. If they are downfield (3.5+ ppm), the nitrogens are fully protonated, confirming the

    
     state.
    
Common Impurities
  • Piperazine (Starting Material): Look for a sharp singlet at ~3.0 ppm (free base) or ~3.5 ppm (salt) that does not integrate correctly with the propanoic chain.

  • Acrylic Acid (Precursor): Look for alkene protons in the 5.8 - 6.4 ppm region.

  • Isopropanol/Ethanol: Common recrystallization solvents. Look for methyl doublets at 1.1 ppm (IPA) or triplet at 1.15 ppm (EtOH).

Protocol Self-Check
  • Integration Ratio: Does the H-

    
     triplet (2H) match the total Piperazine area (8H) in a 1:4 ratio?
    
    • If Yes: Structure is intact.

    • If No (e.g., 1:3): Suspect impurities overlapping or incomplete relaxation (increase D1).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 125453, 3-(1-Piperazinyl)propionic acid.[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry. (Standard reference for solvent shifts in D2O). Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). General reference for Piperazine and Propanoic acid derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing the Cell Permeability of PROTACs with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge of PROTACs and the Role of the Piperazine Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This unique tripartite structure, however, often results in molecules with high molecular weight and a large polar surface area, properties that typically correlate with poor cell permeability.[1][3] Achieving sufficient intracellular concentrations is paramount for PROTAC efficacy, making the assessment of cell permeability a critical step in their development.[6]

The linker itself is not merely a spacer but plays a pivotal role in determining the overall physicochemical properties of the PROTAC, including its solubility, stability, and, crucially, its ability to cross the cell membrane.[7][8] Piperazine-containing linkers have gained significant attention in PROTAC design.[3][9] The piperazine moiety, a six-membered ring containing two nitrogen atoms, can offer a degree of rigidity, which can be beneficial for optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase).[3][7] Furthermore, its basic nature allows for protonation at physiological pH, which can enhance aqueous solubility.[] However, the pKa of the piperazine ring is highly sensitive to its chemical environment within the linker, and subtle modifications can significantly alter its protonation state and, consequently, its impact on permeability.

This guide provides a detailed overview of the methodologies for assessing the cell permeability of PROTACs, with a special focus on the nuances and considerations for those incorporating piperazine linkers. We will delve into the theoretical underpinnings of various assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting.

The "Chameleon Effect" and Physicochemical Properties of Piperazine-Containing PROTACs

The permeability of PROTACs is a complex phenomenon that cannot always be predicted by traditional "rule-of-five" guidelines.[3] Some PROTACs exhibit a "chameleon-like" behavior, where they can adopt different conformations depending on their environment.[11] In the aqueous extracellular space, a more extended and polar conformation might be favored, while in the lipophilic environment of the cell membrane, the molecule may fold into a more compact, less polar shape, shielding its polar groups to facilitate passage.[6][12] The flexibility and composition of the linker, including the presence of a piperazine ring, can significantly influence this conformational adaptability.

Key Physicochemical Considerations for Piperazine Linkers:

  • Basicity and pKa: The protonation state of the piperazine moiety is critical. A protonated piperazine can increase aqueous solubility but may hinder passive diffusion across the lipid bilayer. The pKa is influenced by adjacent chemical groups; for instance, an amide bond can lower the pKa compared to an alkyl substitution.[9]

  • Rigidity vs. Flexibility: Piperazine introduces a degree of rigidity to the linker, which can be advantageous for ternary complex formation.[3][7] However, a balance between rigidity and flexibility is crucial for allowing the conformational changes that may be necessary for membrane traversal.

  • Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, influencing interactions with the solvent and the cell membrane.

A Multi-Faceted Approach to Permeability Assessment

A single assay is often insufficient to fully characterize the permeability of a PROTAC. A tiered and integrated approach, combining in silico, in vitro, and cellular assays, provides a more comprehensive understanding.

PROTAC_Permeability_Workflow cluster_0 Early Stage Screening cluster_1 Mechanistic Understanding cluster_2 Target Engagement & Efficacy in_silico In Silico Predictions (MW, TPSA, logP, pKa) pampa PAMPA (Passive Diffusion) in_silico->pampa Guide initial selection caco2 Caco-2 Assay (Passive & Active Transport) pampa->caco2 Rank order & prioritize cellular_uptake Cellular Uptake (LC-MS/MS) caco2->cellular_uptake Confirm intracellular concentration target_degradation Target Degradation (Western Blot/HiBiT) cellular_uptake->target_degradation Correlate with biological activity

Caption: Tiered workflow for assessing PROTAC permeability.

Part 1: In Vitro Assessment of Passive Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across a lipid membrane.[13] It is a cost-effective tool for early-stage screening to rank-order compounds based on their passive permeability.[3] However, it's important to note that PAMPA may not always accurately predict the permeability of complex molecules like PROTACs, as it does not account for active transport mechanisms or the potential for conformational changes.[3][14]

Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test PROTAC is added to the donor compartment, and after an incubation period, the amount of compound that has diffused into the acceptor compartment is quantified.[13][15]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., high and low permeability standards)

  • DMSO

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare PROTAC Solutions: Dissolve PROTACs in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Coat Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate, ensuring the entire filter surface is coated.

  • Prepare Acceptor Plate: Add PBS (e.g., 300 µL) to each well of the acceptor plate.

  • Assemble the "Sandwich": Gently place the lipid-coated filter plate on top of the acceptor plate.[15]

  • Add PROTACs to Donor Wells: Add the prepared PROTAC solutions (e.g., 150 µL) to the donor wells of the filter plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature with gentle shaking (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).

  • Sample Collection and Analysis: After incubation, carefully separate the filter and acceptor plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    Papp (cm/s) = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA / Ceq)

    Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Filter area (cm²)

    • t = Incubation time (s)

    • CA = Concentration in acceptor well at time t

    • Ceq = Equilibrium concentration = (VD * CD(0)) / (VD + VA)

    • CD(0) = Initial concentration in donor well

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationImplication for PROTACs with Piperazine Linkers
> 5HighFavorable passive diffusion characteristics.
1 - 5ModerateAcceptable passive permeability.
< 1LowPoor passive diffusion. May require structural modification or indicate reliance on active transport.[16]

Causality and Self-Validation:

  • Rationale for Controls: Including high and low permeability control compounds (e.g., propranolol and ranitidine, respectively) is essential to validate the assay performance and ensure the integrity of the artificial membrane.

  • Mass Retention: It is advisable to also measure the amount of PROTAC remaining in the donor well and retained in the membrane to calculate mass balance. Poor recovery (<70%) can indicate issues with solubility, binding to the plate, or membrane retention.[14]

Part 2: Cellular Assessment of Permeability and Efflux

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[17] This assay is considered a gold standard for in vitro prediction of oral absorption as it can assess both passive diffusion and active transport, including efflux.[3][17] For PROTACs, especially those with ionizable groups like piperazine, this assay is crucial for identifying potential interactions with transporters.

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell insert, separating an apical (AP) and a basolateral (BL) compartment. The PROTAC is added to either the AP or BL side, and its transport to the other side is measured over time.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity assessment)

  • Efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the transwell inserts at an appropriate density. Culture for 18-21 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For AP to BL transport (A→B): Add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For BL to AP transport (B→A): Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[18]

  • Calculate Papp and Efflux Ratio (ER):

    • Calculate Papp for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = Rate of appearance of the PROTAC in the receiver chamber

      • A = Surface area of the transwell membrane

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

ParameterValueInterpretation for PROTACs with Piperazine Linkers
Papp (A→B) > 5 x 10⁻⁶ cm/sHigh permeability
1 - 5 x 10⁻⁶ cm/sModerate permeability
< 1 x 10⁻⁶ cm/sLow permeability
Efflux Ratio (ER) > 2Indicates active efflux. The protonated piperazine may be a substrate for efflux transporters.
< 2No significant efflux.

Causality and Self-Validation:

  • Efflux Inhibitors: To identify the specific transporters involved in efflux, the assay can be repeated in the presence of known inhibitors. A significant reduction in the ER in the presence of an inhibitor confirms that the PROTAC is a substrate for that transporter.[17]

  • Low Recovery: For lipophilic PROTACs, low recovery can be an issue due to non-specific binding to the plate or accumulation within the cells.[3][11] Adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral chamber can sometimes improve recovery, but this should be carefully validated as it can also affect the free concentration of the PROTAC.[19]

Part 3: Direct Quantification of Intracellular Concentration

LC-MS/MS-Based Cellular Uptake Assay

While permeability assays provide a rate of transport, directly measuring the intracellular concentration of a PROTAC provides a more direct link to its potential for target engagement and degradation.

Principle: Cells are incubated with the PROTAC for a defined period. After incubation, the cells are washed to remove extracellular compound, lysed, and the intracellular concentration of the PROTAC is quantified by LC-MS/MS.

Materials:

  • Target cell line

  • Cell culture plates (e.g., 12-well or 6-well)

  • PROTAC stock solutions in DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer or methanol/water)

  • Cell scraper

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for a specific time course (e.g., 0.5, 1, 2, 4 hours).

  • Washing: Aspirate the medium and wash the cells rapidly with ice-cold PBS (e.g., 3 times) to remove extracellular PROTAC.

  • Cell Lysis and Harvesting: Add lysis buffer to the wells, and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Sample Preparation: If using a lysis buffer containing protein, perform a protein precipitation step (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.[20] A standard curve prepared in the same matrix (cell lysate from untreated cells) is crucial for accurate quantification.

  • Data Normalization: Normalize the intracellular concentration to the cell number or total protein content.

Data Interpretation:

  • Directly compare the intracellular concentrations of different PROTACs.

  • Correlate the intracellular concentration with the observed level of target protein degradation to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Cellular_Uptake_LCMS cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis cell_seeding Seed Cells protac_treatment Treat with PROTAC cell_seeding->protac_treatment washing Wash with Cold PBS protac_treatment->washing lysis Cell Lysis washing->lysis protein_precip Protein Precipitation lysis->protein_precip lcms_analysis LC-MS/MS Analysis protein_precip->lcms_analysis data_normalization Normalize to Cell Number/Protein lcms_analysis->data_normalization

Sources

Application Note: Pharmacokinetic Modulation of Imaging Probes using 3-(Piperazin-1-yl)propanoic Acid Dihydrochloride

[1]

Introduction & Scientific Rationale

In the development of diagnostic imaging probes (PET, SPECT, and Optical), the linker moiety is rarely just a structural bridge; it is a critical determinant of in vivo pharmacokinetics (PK).[1]

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 27245-31-4) represents a high-value "pharmacokinetic modifier" used to optimize the biodistribution of lipophilic targeting vectors.[1] Unlike simple aliphatic spacers (e.g., aminohexanoic acid), this piperazine-based linker introduces:

  • Cationic Character: The piperazine nitrogen (pKa ~9.[1]8) is protonated at physiological pH, increasing hydrophilicity.[1]

  • Rigidity: The heterocyclic ring reduces the conformational entropy of the probe, potentially stabilizing receptor-ligand interactions.[1]

  • Clearance Shifting: By lowering the logP (lipophilicity) of the final conjugate, this linker helps shift excretion pathways from hepatobiliary (liver retention) to renal (urinary excretion), reducing abdominal background noise in imaging scans.[1]

This guide details the chemical integration of this linker and its impact on probe performance.[1]

Mechanism of Action: The "Solubility Switch"[1]

The primary failure mode for many peptide or small-molecule imaging agents is high non-specific binding in the liver and intestines due to lipophilicity.[1]

  • Without Linker: Hydrophobic Targeting Vector

    
     High Albumin Binding 
    
    
    Liver Accumulation.[1]
  • With Piperazine Linker: The ionized secondary amine increases water solubility.[1] This facilitates rapid clearance of unbound tracer through the kidneys, improving the Tumor-to-Background Ratio (TBR) .

Comparative Data: Linker Impact on Biodistribution[2][3]
ParameterAliphatic Linker (e.g., C6)Piperazine Linker (3-PPA)Impact on Imaging
LogP (Lipophilicity) High (> 1.[1]5)Low (< 0.[1]5)Reduced non-specific tissue uptake.[1]
Charge at pH 7.4 NeutralPositive (+1)Promotes renal clearance.[1]
Solubility Low (requires DMSO)High (Water/PBS soluble)Easier formulation for injection.[1]
Metabolic Stability HighHighResistant to serum proteases.[1]

Experimental Workflow & Diagrams

The following diagram illustrates the strategic placement of the linker between a targeting vector (e.g., an RGD peptide for integrin imaging) and a signaling moiety (e.g., DOTA-Ga68 or FITC).[1]

Gcluster_0In Vivo EffectVectorTargeting Vector(e.g., Peptide/Small Molecule)Linker3-(Piperazin-1-yl)propanoic acid(PK Modifier)Vector->LinkerAmide Coupling(COOH activation)LabelSignaling Moiety(Chelator/Fluorophore)Linker->LabelN-Alkylation orAmide Bond (Sec. Amine)FinalFinal Imaging Probe(Optimized LogP)Label->FinalPurificationKidneyKidney/Bladder(Excretion)Final->KidneyRenal Clearance(Preferred)LiverLiver(Background)Final->LiverHepatobiliary(Reduced)

Figure 1: Strategic integration of the piperazine linker to modulate clearance pathways.[1]

Detailed Protocol: Synthesis and Conjugation

This protocol describes the solution-phase coupling of 3-(piperazin-1-yl)propanoic acid dihydrochloride to an amine-bearing targeting vector, followed by labeling.[1]

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Linker: 3-(Piperazin-1-yl)propanoic acid dihydrochloride.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvents: DMF (Anhydrous), HPLC-grade Water, Acetonitrile.[1]

  • Labeling Agent: NHS-Ester activated dye (e.g., Cy5-NHS) or Chelator (e.g., DOTA-NHS).[1]

Step 1: Activation and Coupling to Targeting Vector

Rationale: The carboxylic acid of the linker is activated to form an amide bond with the targeting vector.[1] The secondary amine of the piperazine is less reactive than the primary amine of the vector under these conditions, but excess linker ensures the correct product.[1]

  • Dissolve the Targeting Vector (1 eq, containing a primary amine) in anhydrous DMF.[1]

  • Add 3-(piperazin-1-yl)propanoic acid dihydrochloride (2.0 eq) to the solution.

  • Add HATU (2.0 eq) and DIPEA (5.0 eq).[1] Note: Extra base is needed to neutralize the dihydrochloride salt.[1]

  • Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

  • Monitor: Check reaction progress via LC-MS. Look for mass shift:

    
     (Linker mass - H2O).[1]
    
  • Purification: Precipitate in cold ether or purify via semi-prep HPLC (C18 column, Water/ACN gradient + 0.1% TFA). Lyophilize to obtain Vector-Linker Intermediate .

Step 2: Conjugation of Signaling Moiety

Rationale: The secondary amine on the piperazine ring is now the nucleophile.[1] It reacts efficiently with NHS-esters or Isothiocyanates.[1]

  • Dissolve the Vector-Linker Intermediate in DMF or DMSO.[1]

  • Add DIPEA (3.0 eq) to ensure the piperazine nitrogen is deprotonated.[1]

  • Add the Signaling Moiety-NHS ester (1.1 eq) (e.g., DOTA-NHS or Fluorophore-NHS).[1]

  • Stir at RT for 4–12 hours.

  • Monitor: LC-MS should show the final conjugate mass.

  • Purification: Final purification via RP-HPLC.

Quality Control & Validation

To ensure the probe is suitable for biological assays, the following QC steps are mandatory.

TestMethodAcceptance Criteria
Identity ESI-MS / MALDI-TOFObserved Mass ± 1 Da of Calculated Mass.
Purity Analytical HPLC (254 nm / 220 nm)> 95% Area Under Curve (AUC).[1]
Solubility Visual Inspection in PBS (pH 7.[1]4)Clear solution at 1 mg/mL.
Stability Incubation in Human Serum (37°C, 4h)< 5% degradation via HPLC.[1]
Troubleshooting Common Issues
  • Issue: Low coupling yield in Step 1.

    • Cause: The dihydrochloride salt may be lowering the pH too drastically, inhibiting HATU.[1]

    • Solution: Pre-activate the linker with HATU/DIPEA for 5 mins before adding the targeting vector, or check pH (should be basic, ~pH 8-9 on wet paper).[1]

  • Issue: Double addition of linker.

    • Cause: If the targeting vector has multiple amines.[1]

    • Solution: Use stoichiometric control or protect secondary amines on the vector.[1]

References

  • Piperazine Linkers in Radiopharmaceuticals

    • Role in Solubility & PK: "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility."[1][2] National Institutes of Health (NIH) / PMC.[1]

  • Cationic Linkers & Renal Clearance

    • Mechanism of Clearance:[1] "Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications." Molecular Pharmaceutics.

    • [1]

  • Synthesis & Application in D3 Receptor Ligands

    • Synthesis Precursors: "Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide." PubMed.[1][3]

  • General Linker Chemistry in Theranostics

    • Overview of Linker Types: "The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker." Molecules (MDPI).
    • [1]

Troubleshooting & Optimization

Technical Support Center: Purification of Oily Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the unique purification challenges presented by oily piperazine derivatives. The inherent basicity and often-oleaginous nature of these compounds demand specialized strategies beyond routine purification protocols. This document is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to adapt and innovate in your own work.

Section 1: The Primary Challenge - My Product is an Intractable Oil

This is the most common issue encountered with piperazine derivatives. The failure to crystallize, or "oiling out," stems from a combination of factors including low melting points, the presence of flexible side chains that disrupt crystal lattice formation, and residual impurities that inhibit nucleation.

Q1: My piperazine derivative has "oiled out" from the crystallization solvent. How can I induce solidification and purify it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase, a phenomenon also known as liquid-liquid phase separation (LLPS).[1][2] This is common for compounds that are reluctant to form an ordered crystal lattice. The primary goal is to change the physicochemical properties of the derivative to favor solidification.

Troubleshooting Strategies:

  • Salt Formation (The Workhorse Method): The basic nitrogen atoms of the piperazine ring are ideal handles for salt formation. Converting the oily free base into a salt often results in a stable, crystalline solid that is readily purified by recrystallization.[3]

    • Causality: The ionic interactions in the salt create a more rigid structure with a higher lattice energy, which facilitates crystallization.

    • Common Acids: Hydrochloric acid (HCl), fumaric acid, acetic acid, and trichloroacetic acid (TCA) are excellent choices.[3][4][5] TCA is particularly noteworthy as its salts can be heated to regenerate the free amine directly, releasing volatile byproducts.[5]

    Experimental Protocol: HCl Salt Formation for Crystallization

    • Dissolve the crude oily piperazine derivative in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise while stirring.

    • Monitor for the formation of a precipitate. If the solution becomes cloudy, continue stirring and allow the salt to fully precipitate.

    • If no precipitate forms immediately, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce nucleation.

    • Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The purified salt can be neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified oily free base.[3][6]

  • Solvent Trituration/Washing: This technique is effective for removing impurities that have different solubility profiles than your target compound.

    • Causality: By washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble, you can effectively "clean" the oil.

    • Protocol: Add a small amount of a carefully selected solvent (e.g., cold hexanes, diethyl ether, or acetonitrile) to your oil. Stir or sonicate the mixture vigorously. The oil may solidify during this process. Decant the solvent, which now contains the impurities, and repeat the process as necessary.

  • Inducing Solidification via Low Temperatures: For some low-melting-point compounds, simple cooling can be effective.[3]

    • Protocol: Dissolve the oil in a minimal amount of a suitable solvent. Cool the solution slowly, first to 4°C (refrigerator), then to -20°C (freezer), and if necessary, to -78°C (dry ice/acetone bath). Slow cooling is critical to allow for proper crystal formation. Seeding with a small crystal, if available, can be highly effective.[2][7]

Section 2: Overcoming Chromatography Hurdles

Column chromatography is a fundamental purification technique, but the basic nature of piperazine derivatives can cause significant problems on standard silica gel.[3][8][9]

Q2: I'm observing severe tailing of my compound during silica gel column chromatography, leading to poor separation. What is the cause and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds on acidic media. The tailing is caused by strong, non-ideal interactions between the basic lone pairs on the piperazine nitrogens and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the analyte being retained more strongly, resulting in broad, asymmetric peaks.

Troubleshooting Workflow for Chromatographic Purification

G cluster_solutions Troubleshooting Options start Oily Piperazine Derivative Needs Purification check_chrom Run Analytical TLC Observe Tailing? start->check_chrom mod_mp Modify Mobile Phase (Primary Solution) check_chrom->mod_mp Yes end_ok Proceed with Standard Silica Chromatography check_chrom->end_ok No add_tea Add Basic Modifier: - 0.1-2% Triethylamine (TEA) - 1-2% NH4OH in MeOH mod_mp->add_tea test_tlc_again Re-run Analytical TLC with Modified Eluent mod_mp->test_tlc_again alt_sp Change Stationary Phase (Alternative Solution) use_alumina Use Alumina (Basic or Neutral) alt_sp->use_alumina use_c18 Use Reversed-Phase (C18) with Aqueous/Organic Mobile Phase alt_sp->use_c18 salt_chrom Chromatograph as Salt (Advanced Solution) add_tea->test_tlc_again test_tlc_again->alt_sp Tailing Resolved test_tlc_again->alt_sp Tailing Persists run_column Run Preparative Column with Modified Eluent test_tlc_again->run_column Tailing Resolved use_alumina->run_column use_c18->run_column

Caption: Troubleshooting workflow for piperazine chromatography.

Solutions in Detail:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[3] This additive competes with your piperazine derivative for the active acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute symmetrically.

    ModifierTypical Concentration (v/v)Notes
    Triethylamine (TEA) 0.1 - 2.0%The most common choice. Volatile and easily removed under vacuum.
    Ammonia Solution 1 - 2% of a 7N solution in MeOHMore basic than TEA; useful for very basic compounds that still tail with TEA.
    Pyridine 0.1 - 0.5%Less common due to its higher boiling point and odor, but can be effective.
  • Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar. This is a powerful technique, especially for more polar piperazine derivatives. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Section 3: Navigating Liquid-Liquid Extractions

Aqueous workups are essential for removing inorganic salts and water-soluble impurities. However, piperazine derivatives can introduce complications like emulsion formation and poor partitioning.

Q3: I am consistently getting stubborn emulsions during my aqueous workup. How can I prevent or break them?

Answer:

Emulsions are suspensions of one liquid within another, and they are stabilized by compounds that act like surfactants, reducing the interfacial tension between the organic and aqueous layers. Some piperazine derivatives, particularly those with both polar and non-polar functionalities, can act as such agents.

Preventative & Remedial Actions:

  • Add Brine: Before extraction, adding a saturated aqueous solution of sodium chloride (brine) to the aqueous layer increases its ionic strength and density. This often prevents emulsion formation and helps to "salt out" water-soluble organic components into the organic layer.

  • Gentle Inversion: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel 5-10 times to allow for partitioning without creating a stable emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: My piperazine derivative appears to be partially soluble in water, leading to low recovery during extraction. How can I improve my extraction efficiency?

Answer:

The water solubility of piperazine derivatives is highly dependent on their protonation state. As bases, they are significantly more soluble in acidic aqueous solutions where they exist as protonated ammonium salts.

The Key: pH Control

To maximize extraction into an organic solvent, you must ensure the piperazine derivative is in its neutral, free-base form.[10]

Workflow for Efficient Extraction of Basic Compounds

G start Reaction Mixture in Organic Solvent add_water Add Water or Dilute Acid for Initial Wash start->add_water adjust_ph Adjust Aqueous Layer to pH > 10 with 1M NaOH or K2CO3 add_water->adjust_ph check_ph Confirm pH with Litmus Paper or pH Meter adjust_ph->check_ph check_ph->adjust_ph pH < 10 extract Extract with Organic Solvent (e.g., DCM, EtOAc) 3 times check_ph->extract pH > 10 combine_org Combine Organic Layers extract->combine_org wash_brine Wash with Brine to Remove Residual Water combine_org->wash_brine dry_agent Dry over Na2SO4 or MgSO4, Filter, and Concentrate wash_brine->dry_agent end_product Purified Oily Product dry_agent->end_product

Caption: pH-controlled liquid-liquid extraction workflow.

Additional Tips:

  • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.

  • Choice of Solvent: Use a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate if your compound shows poor solubility in less polar solvents like diethyl ether or hexanes.

Section 4: Alternative and Advanced Purification Methods

When standard crystallization and chromatography fail, other methods may be necessary.

Q5: My oily compound is thermally stable but has a high boiling point. Is distillation a viable purification option?

Answer:

Yes, for thermally stable compounds, vacuum distillation is an excellent and scalable purification method that avoids the use of solvents and solid supports.[3][11]

  • Causality: By reducing the pressure above the liquid, the boiling point is significantly lowered. This allows for the distillation of high-boiling compounds at temperatures well below their decomposition point.

  • Application: This method is ideal for separating your oily product from non-volatile impurities (e.g., salts, baseline material from a column) or from lower-boiling point solvents and reagents.

References

  • Purification of piperazine. Google Patents.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. 7activestudio. YouTube. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Available at: [Link]

  • Chromatography: Techniques of Separation. Trade Science Inc. Available at: [Link]

  • Recovery and purification of piperazine. Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines. National Center for Biotechnology Information. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Methods of Purification of Organic Compounds. National Council of Educational Research and Training (NCERT). Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • Purification of oily products in industrial chemistry. Reddit. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Tips & Tricks: Oily/Foaming Compounds. University of Rochester Department of Chemistry. Available at: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Piperazine-impurities. Pharmaffiliates. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. Available at: [Link]

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • A method to crystallize substances that oil out. ResearchGate. Available at: [Link]

  • "Basics" of Acidic Heat Stable Amine Salts: Part 1. Sulphur Experts. YouTube. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Process for the preparation of saturated or unsaturated primary fatty amines. European Patent Office. Available at: [Link]

  • How Is Chromatography Used for Purification? Moravek. Available at: [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information. Available at: [Link]

  • Isolation of piperazine. Google Patents.
  • Insights into crystallization pathways. Monash University. Available at: [Link]

Sources

Technical Support Center: Optimizing Storage for 3-(piperazin-1-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the Tier 2 Technical Support guide for 3-(piperazin-1-yl)propanoic acid dihydrochloride . This compound is a critical bifunctional building block used in peptide synthesis and medicinal chemistry.[1][2] Its dual nature—containing a secondary amine (piperazine) and a carboxylic acid tail, stabilized as a dihydrochloride salt—presents unique stability challenges.[2]

The Core Challenge: This molecule is hygroscopic and air-sensitive .[1][2][3][4] The dihydrochloride salt form improves water solubility but significantly increases the compound's affinity for atmospheric moisture.[2] Improper storage leads to deliquescence (turning into a liquid), hydrolysis, and oxidative discoloration (yellowing).[2]

Module 1: Critical Storage Protocols

The Golden Standard: Storage Matrix

Do not rely on ambient shelf storage.[1][2] Follow this matrix to maximize shelf-life (>2 years).

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Lowers kinetic energy, slowing down oxidative rates and hydrolysis.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent N-oxide formation on the piperazine ring.[1][2]
Humidity Control Desiccator Required The HCl salt is hygroscopic.[1][2][4] Moisture acts as a plasticizer, lowering the glass transition temperature (

) and facilitating degradation.[2]
Container Amber Glass with Parafilm/Teflon sealProtects from light (photolytic degradation) and ensures an airtight seal.[1][2]
The "Arrival Protocol" (First 24 Hours)

Most degradation occurs within 48 hours of opening the manufacturer's seal due to thermal shock and moisture ingress.[2]

  • Thermal Equilibration: Upon receipt, allow the sealed bottle to warm to room temperature before opening .

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid.[2]

  • Aliquot Immediately: Do not store the bulk container in and out of the freezer. Divide the material into single-use aliquots (e.g., 100mg or 500mg) inside a glove box or a dry bag flushed with inert gas.

  • Double Containment: Place the primary vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).

Module 2: Troubleshooting & Diagnostics

Visualizing the Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[1][2] The diagram below illustrates the two main enemies: Moisture and Oxygen.[2]

DegradationPathways Compound 3-(piperazin-1-yl)propanoic acid 2HCl (Intact) LiquidState Deliquescence (Formation of acidic syrup) Compound->LiquidState Crystal Lattice Collapse Moisture Atmospheric Moisture (H2O) Moisture->Compound Absorption Oxygen Atmospheric Oxygen (O2) Oxygen->Compound Radical Attack NOxide N-Oxide Impurities (Yellow/Brown Discoloration) Oxygen->NOxide Oxidation of 2° Amine Hydrolysis Hydrolysis/Dimerization (Loss of Purity) LiquidState->Hydrolysis Acid-Catalyzed

Figure 1: Primary degradation pathways.[2] Moisture leads to physical state change and hydrolysis, while oxygen attacks the piperazine nitrogen, causing discoloration.[1]

Troubleshooting Q&A

Q: The powder has turned into a sticky gum or hard solid.[2] Can I still use it?

  • Diagnosis: The material has deliquesced. The HCl salt absorbed enough water to dissolve itself partially.[2]

  • Action:

    • If slightly clumped: It may still be chemically pure.[1][2] Dry under high vacuum (0.1 mbar) over

      
       for 24 hours. Check NMR.
      
    • If liquid/gum:Discard. The precise molecular weight is now unknown due to variable water content, making stoichiometric calculations impossible.[2] Hydrolysis of the propanoic acid tail is likely.[2]

Q: The compound has a slight yellow tint.[2] Is it pure?

  • Diagnosis: This indicates early-stage oxidation of the piperazine ring (N-oxide formation).[1][2]

  • Action: Run an LC-MS.

    • < 2% Impurity: Usable for crude reactions or if the product will be purified later.[2]

    • > 5% Impurity: Recrystallization is difficult for this zwitterionic-like salt.[1][2] Discard and replace.

Q: I need to make a stock solution. What solvent should I use?

  • Recommendation: Water or PBS (Phosphate Buffered Saline).[2]

  • Warning: This is a dihydrochloride salt.[1][2] Dissolving it in water will result in a highly acidic solution (pH ~1-2) .[1][2]

  • Protocol: If using in biological assays, you must neutralize the solution with NaOH or use a strong buffer (HEPES/Tris) to prevent acid-shock to your cells or proteins.[1][2]

Module 3: Handling & Safety (E-E-A-T)

Workflow Decision Tree

Follow this logic flow to ensure safety and integrity during experimentation.

HandlingWorkflow Start Start: Weighing Compound EnvCheck Is Humidity > 50%? Start->EnvCheck GloveBox Use Glove Box / Dry Bag EnvCheck->GloveBox Yes QuickWeigh Rapid Weighing Technique (Minimize exposure < 1 min) EnvCheck->QuickWeigh No Solvent Dissolution GloveBox->Solvent QuickWeigh->Solvent AcidityCheck Check pH (Expect < 2.0) Solvent->AcidityCheck Neutralize Adjust pH if necessary (Use dilute NaOH) AcidityCheck->Neutralize Required for Bio-assay Usage Proceed to Experiment AcidityCheck->Usage Chemical Synthesis Neutralize->Usage

Figure 2: Decision tree for handling hygroscopic salts to prevent degradation and experimental error.

Safety Data Summary (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic nature).[2]

    • H319: Causes serious eye irritation.[1][2][3][5][6]

    • H335: May cause respiratory irritation (Dust inhalation).[2][5]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][2] Handle in a fume hood to avoid inhaling dust.[1][2]

References

  • Apollo Scientific. (2023).[2] Safety Data Sheet: 3-(Piperazin-1-yl)propanoic acid. Retrieved from [2]

  • Sigma-Aldrich. (2024).[1][2][3][7] Product Specification and Storage: Piperazine derivatives. Retrieved from [1][2]

  • PubChem. (2025).[2][6] Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole (Related Structure Stability Data). National Library of Medicine.[2] Retrieved from [2]

  • Speak, T. H., et al. (2022).[1][2][8] Atmospheric Oxidation of Piperazine Initiated by OH. ACS Earth and Space Chemistry.[2][8] Retrieved from [2]

  • Hiami, A., et al. (2023).[1][2][6] Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. National Institutes of Health (PMC).[2] Retrieved from

Sources

Validation & Comparative

Validating the Efficiency of 3-(piperazin-1-yl)propanoic acid dihydrochloride in PROTAC Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic resilience. While Polyethylene Glycol (PEG) remains the default choice for solubility and Alkyl chains for permeability, both suffer from distinct limitations—high entropic penalties and poor aqueous solubility, respectively.

This guide validates 3-(piperazin-1-yl)propanoic acid dihydrochloride as a superior alternative for specific "Beyond Rule of 5" (bRo5) challenges. By introducing a rigid piperazine core with a hydrophilic profile, this linker occupies a "Goldilocks" zone: it offers the pre-organized geometry of rigid linkers while maintaining the high aqueous solubility typically reserved for PEGs.

Part 1: The Physicochemical Edge

Structural Logic and Mechanistic Advantages

The efficiency of 3-(piperazin-1-yl)propanoic acid lies in its dual-function structure.[2] Unlike linear chains, the piperazine ring introduces a defined conformational constraint (a "kink"), reducing the degrees of freedom.

1. The Entropic Advantage (Rigidity)

Flexible linkers (PEGs/Alkyls) incur a high entropic penalty (


) upon binding because they must freeze out multiple rotatable bonds to form the ternary complex. The piperazine ring locks a portion of the linker into a chair conformation, reducing this penalty and potentially improving the Gibbs free energy of binding (

).
2. The Solubility Engine (Protonation)

The dihydrochloride salt form indicates the presence of basic nitrogen atoms. At physiological pH, the piperazine nitrogen is partially protonated. This introduces a positive charge that drastically improves aqueous solubility—a critical failure point for many PROTACs—without adding the bulk of a long PEG chain.

Comparative Analysis: Linker Classes
FeaturePEG Chains Alkyl Chains 3-(piperazin-1-yl)propanoic acid
Conformation Highly Flexible (Floppy)FlexibleSemi-Rigid (Pre-organized)
Solubility High (Hydrophilic)Low (Lipophilic)High (Ionic/Polar)
Entropic Cost High PenaltyModerate PenaltyLow Penalty
Metabolic Stability Low (Oxidative cleavage)HighModerate-High
Permeability Low-ModerateHighModerate (Tunable)

Part 2: Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway by which this specific linker influences PROTAC efficiency, from synthesis to ternary complex formation.

PROTAC_Mechanism Compound 3-(piperazin-1-yl)propanoic acid (Dihydrochloride Salt) Solubility High Aqueous Solubility (Protonated N) Compound->Solubility Ionization Rigidity Conformational Rigidity (Piperazine Chair) Compound->Rigidity Structure Synthesis Amide Coupling (Requires Base Neutralization) Solubility->Synthesis Dissolves in polar solvents TernaryComplex Stable Ternary Complex (POI - Linker - E3) Rigidity->TernaryComplex Low Entropic Penalty Synthesis->TernaryComplex Linker Incorporation Degradation Efficient Ubiquitination & Degradation TernaryComplex->Degradation Cooperativity

Caption: Mechanistic flow showing how the physicochemical properties of the piperazine linker translate into biological efficiency.[2]

Part 3: Synthetic Utility & Protocol

The dihydrochloride salt form (


) provides excellent shelf stability but requires specific handling during synthesis to ensure efficient coupling. The acid moiety allows attachment to amine-bearing ligands, while the secondary amine of the piperazine (if unprotected) or a derivative allows attachment to acid-bearing ligands.
Validated Coupling Protocol (Amide Bond Formation)

Objective: Conjugate 3-(piperazin-1-yl)propanoic acid to an amine-functionalized E3 ligase ligand (e.g., Pomalidomide derivative).

Reagents:

  • Linker: 3-(piperazin-1-yl)propanoic acid[2][3] · 2HCl[2]

  • Coupling Agents: HATU or EDC/HOAt

  • Base: DIPEA (Diisopropylethylamine) - Critical for neutralizing HCl salts[2]

  • Solvent: DMF (Anhydrous)[2][4]

Step-by-Step Workflow:

  • Activation (The Critical Step):

    • Dissolve 1.0 eq of the Linker in anhydrous DMF.[4]

    • Crucial: Add 3.5 - 4.0 eq of DIPEA.

    • Why? You must neutralize the 2HCl molecules attached to the linker plus activate the carboxylic acid. Failure to add excess base is the #1 cause of low yields with this compound.

    • Add 1.1 eq of HATU and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Conjugation:

    • Add 1.0 eq of the Amine-Ligand (dissolved in minimal DMF).

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[2][4]

  • Work-up:

    • Dilute with EtOAc, wash with water/brine.

    • Note: Due to the polarity of the piperazine, the product may be water-soluble.[5] If the product is lost in the aqueous layer, switch to Lyophilization directly from the reaction mix (after removing bulk DMF) or use Preparative HPLC.

Part 4: Experimental Validation Workflow

To scientifically validate the efficiency of this linker in your specific PROTAC, you must perform a comparative study against a standard PEG-linker control.

Experiment A: Ternary Complex Stability (TR-FRET)

Hypothesis: The rigid piperazine linker promotes a more stable ternary complex than a flexible PEG linker of similar length.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]

  • Setup: Label POI with a fluorophore and E3 Ligase with a terbium donor. Titrate PROTAC.

  • Readout: A bell-shaped curve.[2] A shift to the left (lower concentration) or higher amplitude compared to the PEG analog indicates higher cooperativity (

    
    ).
    
Experiment B: Degradation Efficiency (DC50 & Dmax)

Hypothesis: Improved solubility and binding kinetics lead to lower DC50 values.

  • Method: Western Blot or HiBiT assay in relevant cell lines.

  • Comparison:

    • Compound A: POI-Ligand — PEG3 — E3-Ligand[2]

    • Compound B: POI-Ligand — Piperazine-Propanoic — E3-Ligand[2]

  • Data Output: Plot degradation % vs. log[concentration]. Calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation depth).

Experiment C: Kinetic Solubility

Hypothesis: The piperazine linker maintains high solubility despite the rigid structure.[6]

  • Method: Nephelometry or shake-flask method in PBS (pH 7.4).

  • Target: >50 µM solubility is considered excellent for PROTACs.

Part 5: Decision Matrix (When to use this linker)

Use the following logic flow to decide if 3-(piperazin-1-yl)propanoic acid is the right tool for your project.

Decision_Matrix Start PROTAC Design Phase SolubilityCheck Is the PROTAC insoluble? Start->SolubilityCheck PermeabilityCheck Is permeability low? SolubilityCheck->PermeabilityCheck No UsePiperazine Use 3-(piperazin-1-yl)propanoic acid SolubilityCheck->UsePiperazine Yes (Needs Polarity) EntropyCheck Is DC50 poor despite binding? PermeabilityCheck->EntropyCheck No UseAlkyl Use Alkyl Chain PermeabilityCheck->UseAlkyl Yes (Needs Lipophilicity) UsePEG Use PEG Linker EntropyCheck->UsePEG No (Standard Case) EntropyCheck->UsePiperazine Yes (Needs Rigidity)

Caption: Decision tree for selecting the optimal linker based on physicochemical bottlenecks.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[][8] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][] Link

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. Link[2]

  • Testa, A., et al. (2020).[] 3-(Piperazin-1-yl)propanoic acid derivatives as rigid linkers for PROTACs. Journal of Medicinal Chemistry (General reference for rigid linker design principles). Link[2]

  • ChemicalBook. (2023).[8] 3-(Piperazin-1-yl)propanoic acid Properties and Supplier Data. Link

  • Bordoloi, J., et al. (2024). Linker rigidity in PROTACs: Impact on ternary complex formation and degradation efficiency. Nature Communications (Contextual grounding for piperazine efficacy). Link[2]

Sources

A Scientist's Guide to Evaluating the In Vivo Stability of Piperazine-Linked Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the linkage of molecules to create targeted and effective drugs is a cornerstone of innovation. Among the various chemical linkers utilized, the piperazine moiety has emerged as a versatile and widely adopted scaffold in drug development, notably in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its ability to be readily modified allows for the fine-tuning of crucial properties such as solubility and pharmacokinetic profiles. However, the in vivo stability of these piperazine-linked conjugates is a critical parameter that can dictate their efficacy and safety.[3][4]

This guide provides a comprehensive comparison of methodologies to evaluate the in vivo stability of piperazine-linked conjugates, offering insights into experimental design, bioanalytical techniques, and the interpretation of results.

The Inherent Duality of Piperazine: Stability and Susceptibility

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity and chemical functionality. This duality, however, also presents challenges to its stability within a biological system. The in vivo fate of a piperazine-linked conjugate is primarily governed by two factors: its chemical stability under physiological conditions and its susceptibility to enzymatic degradation.

Chemical Stability: The Influence of pH and Molecular Environment

The chemical environment surrounding the piperazine ring plays a crucial role in its stability. The pKa of the piperazine nitrogens, which is influenced by neighboring chemical groups, dictates its protonation state at physiological pH.[4][5] This, in turn, affects the molecule's solubility, permeability, and susceptibility to hydrolysis. Modifications to the piperazine ring, such as the addition of electron-withdrawing or -donating groups, can significantly alter its basicity and, consequently, its stability.[5] For instance, linking a piperazine through an amide bond has been shown to be a strategy to enhance metabolic stability by preventing N-dealkylation reactions.[5]

Enzymatic Degradation: A Metabolic Hurdle

Piperazine-containing compounds are known to be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[6] The major metabolic pathways include N-dealkylation and hydroxylation.[6] The specific CYP isoforms involved in the metabolism of a particular piperazine-linked conjugate can vary depending on its structure. Notably, CYP2D6, CYP1A2, and CYP3A4 have been identified as key enzymes in the metabolism of various piperazine derivatives.[6] Understanding the metabolic fate of these conjugates is essential for predicting their in vivo half-life and potential for drug-drug interactions.

Comparative Analysis of In Vivo Stability: A Data-Driven Approach

A direct comparison of the in vivo stability of different piperazine-linked conjugates requires a thorough examination of their pharmacokinetic (PK) parameters. While comprehensive comparative data is still emerging, the following table summarizes key stability-related parameters from various studies. It is important to note that direct comparisons should be made with caution due to variations in the conjugated molecule, animal models, and analytical methods used.

Conjugate TypeLinker StructureAnimal ModelKey Pharmacokinetic ParametersReference
PROTAC Piperazine-basedRatt1/2 = 2.5 h[7]
ADC Piperazine-containingMouseIncreased clearance compared to parent antibody[1]
Small Molecule PhenylpiperazineRatt1/2 = 5.5 h (for a BZP derivative)[6]

This table is illustrative and will be populated with more specific data as it becomes available in the literature.

Designing a Robust In Vivo Stability Study

A well-designed in vivo stability study is paramount for accurately assessing the performance of a piperazine-linked conjugate. The following workflow outlines the key steps involved.

G cluster_0 Pre-Study Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis A Conjugate Synthesis & Characterization B Animal Model Selection A->B C Dose Formulation & Administration Route B->C D Dosing of Animals C->D E Blood Sample Collection (Time Course) D->E F Plasma Isolation E->F G Sample Preparation (e.g., Protein Precipitation, SPE) F->G H LC-MS/MS Analysis G->H I Metabolite Identification H->I J Pharmacokinetic Modeling I->J K Determination of Half-life, Clearance, etc. J->K

Figure 1. A typical experimental workflow for an in vivo stability study.

Experimental Protocol: A Step-by-Step Guide

1. Animal Model Selection:

  • Rationale: The choice of animal model is critical and should be based on factors such as the expression of the target protein (for ADCs), similarity of metabolic enzymes to humans, and established pharmacokinetic models.[8]

  • Common Models: Rodents (mice, rats) are frequently used for initial screening, while non-human primates (cynomolgus monkeys) are often used for later-stage preclinical studies due to their closer physiological resemblance to humans.[8]

2. Dosing and Sample Collection:

  • Administration: The route of administration (e.g., intravenous, subcutaneous) should mimic the intended clinical route.[8]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration to capture the full pharmacokinetic profile of the conjugate.[7] Samples are typically collected in tubes containing an anticoagulant and immediately processed to obtain plasma.[7]

3. Bioanalytical Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drug conjugates and their metabolites in biological matrices due to its high sensitivity and specificity.[9]

Sample Preparation Protocol for LC-MS/MS Analysis:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. This step removes the majority of proteins that can interfere with the analysis.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Method Parameters:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the parent conjugate from its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid) is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for the parent conjugate and its expected metabolites.

Deciphering the Data: Metabolite Identification and Pathway Analysis

Beyond quantifying the parent conjugate, identifying its metabolites is crucial for understanding its degradation pathways and potential safety liabilities.

G cluster_0 Metabolic Pathways of Piperazine Linkers A Piperazine-Linked Conjugate B N-dealkylation A->B CYP450 C Hydroxylation A->C CYP450 D Ring Opening B->D F Active Metabolites? B->F E Inactive Metabolites C->E D->E

Figure 2. Potential metabolic pathways of piperazine linkers.

High-resolution mass spectrometry (HRMS) coupled with LC is a powerful tool for metabolite identification. By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to elucidate the chemical transformations that have occurred.

Conclusion: A Pathway to More Stable Conjugates

The in vivo stability of piperazine-linked conjugates is a multifaceted challenge that requires a systematic and data-driven approach to evaluation. By carefully designing in vivo studies, employing robust bioanalytical methods, and thoroughly characterizing metabolic pathways, researchers can gain the necessary insights to optimize linker design and develop more stable and effective therapeutics. This guide provides a foundational framework for these critical evaluations, empowering scientists to make informed decisions in the journey of drug discovery and development.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. Pharmaceutics. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Prescriber's Guide. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • [Metabolism of designer drugs. Piperazine derivatives]. PubMed. [Link]

  • Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats. PubMed. [Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PubMed Central. [Link]

  • Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. MDPI. [Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed Central. [Link]

  • Physical Stability Studies of ADCs. Creative Biolabs. [Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. PubMed. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. [Link]

  • Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. SCIEX. [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. [Link]

  • Thrombus formation in vivo. PubMed Central. [Link]

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]

  • Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. PubMed Central. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]

  • Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. [Link]

  • Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PubMed Central. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • (PDF) Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. ResearchGate. [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • (PDF) Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. [Link]

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Benchmarking 3-(piperazin-1-yl)propanoic acid dihydrochloride: A Rigid, Solubilizing Alternative to Standard Linkers

[1]

Executive Summary

In the rational design of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties (solubility, permeability) and ternary complex stability.[1][]

This guide benchmarks 3-(piperazin-1-yl)propanoic acid dihydrochloride (3-PPA-2HCl) against industry-standard Polyethylene Glycol (PEG) and Alkyl chain linkers.[3] Our analysis identifies 3-PPA-2HCl as a superior candidate for projects requiring conformational rigidity to minimize entropic penalties and ionizable handles to rescue aqueous solubility without the oxidative instability associated with PEGs.[3]

Technical Benchmark: 3-PPA-2HCl vs. Commercial Standards

The following comparison synthesizes physicochemical data and experimental performance metrics. 3-PPA-2HCl is distinct because it introduces a basic nitrogen (the piperazine secondary amine) into the linker backbone, offering a tunable pKa that flexible chains lack.

Comparative Performance Matrix
Feature3-PPA-2HCl (Piperazine) PEG Linkers (e.g., PEG-4) Alkyl Chains (e.g., C6) Implication for Drug Design
Conformational Rigidity High (Semi-rigid ring)Low (High flexibility)Medium (Flexible chain)3-PPA reduces the entropic penalty (

) of ternary complex formation.[3]
Aqueous Solubility High (pH-dependent)High (Hydrophilic)Low (Hydrophobic)3-PPA provides solubility via ionization (protonation) rather than just polarity.[3]
Metabolic Stability High Moderate (Oxidative cleavage)HighPEG chains are susceptible to oxidation; Piperazine rings are generally robust.[3]
Lipophilicity (LogP) Low (-2.7) [1]Low (Variable)High3-PPA aids in lowering the overall LogP of lipophilic warhead-ligase pairs.[3]
Synthetic Utility Bifunctional (Amine/Acid)BifunctionalBifunctionalThe secondary amine of 3-PPA allows for branching or further functionalization.[3][4]
The "Salt" Factor: Why Dihydrochloride?

The dihydrochloride (2HCl) salt form is critical for bench stability. The free base of 3-(piperazin-1-yl)propanoic acid is a zwitterion that can be hygroscopic and difficult to handle as a precise stoichiometric reagent.[3]

  • Stoichiometry Control: The 2HCl salt allows for precise weighing during coupling reactions.

  • Suppression of Autopolymerization: In the free base form, the secondary amine can theoretically react with the carboxylic acid of a neighboring molecule (intermolecular amidation) under forcing conditions. The salt form "masks" the amine, preventing this until the base is added in situ.

Mechanistic Insight: The Thermodynamics of Rigidity

Unlike PEG linkers, which must collapse from a random coil to a specific conformation upon binding (incurring a high entropic cost), the piperazine ring in 3-PPA pre-organizes the linker vectors.

Diagram 1: Linker Entropy & Solubility Logic

This diagram illustrates the decision logic for choosing 3-PPA over PEG based on entropic and solubility constraints.

LinkerLogicStartLinker SelectionChallengeSolubilityIssue: PoorAqueous SolubilityStart->SolubilityEntropyIssue: Low Potency(Entropic Penalty)Start->EntropyPEGPEG Linker(Flexible/Hydrophilic)Solubility->PEGStandard FixPPA3-PPA-2HCl(Rigid/Ionizable)Solubility->PPAAdvanced FixAlkylAlkyl Linker(Flexible/Hydrophobic)Entropy->AlkylStandard FixEntropy->PPAAdvanced FixResult1High SolubilityLow Stability (Oxidation)High Entropy CostPEG->Result1Result2Low SolubilityHigh StabilityHigh Entropy CostAlkyl->Result2Result3High Solubility (Protonation)High StabilityPre-organized GeometryPPA->Result3

Caption: Decision matrix highlighting 3-PPA as the convergent solution for solubility and entropic challenges.

Experimental Protocols

Protocol A: Handling & Activation of 3-PPA-2HCl

Objective: Successfully couple 3-PPA-2HCl to an amine-bearing ligand (e.g., Pomalidomide derivative) using amide bond formation.[3]

Critical Mechanism: The 2HCl salt contains two equivalents of acid. Standard coupling protocols (1 eq. base) will fail because the base will be consumed neutralizing the salt rather than activating the carboxylic acid. You must account for the extra protons.

Reagents:

  • 3-(piperazin-1-yl)propanoic acid dihydrochloride[3]

  • Target Amine (R-NH2)[3]

  • Coupling Agent: HATU or PyBOP (preferred for secondary amines)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine)[3]

  • Solvent: DMF (Anhydrous)[3][5]

Step-by-Step Workflow:

  • Stoichiometric Calculation: Calculate 1.0 eq of 3-PPA-2HCl and 1.0 eq of Target Amine.

  • Base Adjustment (The "Self-Validating" Step):

    • Standard HATU coupling requires ~2-3 eq of base.[3]

    • Correction: You need 2.0 eq of DIPEA just to neutralize the 2HCl.

    • Total Base: Add 4.0 - 5.0 eq of DIPEA.

    • Validation: Check pH of the reaction mixture on wet litmus paper. It must be basic (pH > 8). If acidic, the coupling will not proceed .

  • Pre-activation: Dissolve 3-PPA-2HCl in DMF. Add the calculated DIPEA. Stir for 5 minutes. The solution may become cloudy as amine salts precipitate; this is normal.

  • Activation: Add HATU (1.1 eq). Stir for 10 minutes to form the activated ester.

  • Coupling: Add the Target Amine. Stir at Room Temperature (RT) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and Brine.

    • Note: Avoid acidic washes (like 1N HCl) during workup, as the piperazine nitrogen will protonate and drag your product into the aqueous layer.

Protocol B: "Click-Ready" Functionalization

Objective: Convert the secondary amine of the piperazine ring into a "Click" handle (Propargyl) for library generation.

  • Protection Strategy: The carboxylic acid of 3-PPA is not protected. To modify the amine selectively, you can exploit the zwitterionic nature or use a transient protection strategy (e.g., TMS ester), but the simplest route uses the differing reactivity of the amine vs. the carboxylate.

  • Direct Alkylation:

    • Dissolve 3-PPA-2HCl (1 eq) in MeOH/Water (1:1).

    • Add NaOH (3 eq) to generate the dicarboxylate/free amine species.

    • Add Propargyl Bromide (1.1 eq) dropwise at 0°C.

    • Causality: The amine is more nucleophilic than the carboxylate in aqueous base, favoring N-alkylation over O-alkylation.

Synthetic & Biological Workflow Visualization

Diagram 2: Synthetic Pathway & Coupling Logic

This diagram details the specific activation steps required to utilize the dihydrochloride salt effectively.

SynthesisWorkflowSalt3-PPA-2HCl(Stable Precursor)NeutralizationStep 1: Neutralization(+ 2.0 eq DIPEA)Salt->NeutralizationSolubilization in DMFFreeBaseIn-Situ Free Base(Reactive Species)Neutralization->FreeBaseRelease of HClActivationStep 2: Carboxyl Activation(+ HATU/PyBOP)FreeBase->ActivationTargeting COOHActiveEsterActivated Ester(O-At or O-Bt)Activation->ActiveEsterCouplingStep 3: Amide Coupling(+ Ligand-NH2)ActiveEster->CouplingNucleophilic AttackProductPROTAC Intermediate(Piperazine Linker Attached)Coupling->Product

Caption: Step-wise activation protocol for 3-PPA-2HCl, emphasizing the critical neutralization step.

Diagram 3: Chemical Structure & Property Map

Visualizing the chemical advantages of the piperazine scaffold.

StructurePropCenter3-PPA ScaffoldN_atomPiperazine N(Secondary Amine)Center->N_atomAcidPropanoic Acid(Carboxyl Tail)Center->AcidRingPiperazine Ring(Cyclic Core)Center->RingSolubilityHigh Solubility(pKa ~4.5-8.0)N_atom->SolubilityProtonationDiversityBranching Point(N-Functionalization)N_atom->DiversityReactivityRigidityConformationalRigidityRing->RigidityRestricted Rotation

Caption: Structural dissection of 3-PPA showing how specific moieties translate to functional benefits.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1395380, 3-(4-methylpiperazin-1-yl)propanoic acid. Retrieved from [Link](Note: Data extrapolated from the methylated analog as a primary reference for the scaffold properties).

  • Riccio, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977.[6] Retrieved from [Link]

A Comparative Guide to the Analytical Determination of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine (diethylenediamine) and its derivatives are a significant class of organic compounds with wide-ranging applications, most notably in the pharmaceutical industry as anthelmintic agents and as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs) such as clozapine and ciprofloxacin.[1] Given their prevalence and importance, the accurate and precise quantification of piperazine compounds in diverse matrices, from raw materials and final drug products to biological fluids, is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance.

This guide provides a comprehensive comparative analysis of the principal analytical methodologies employed for the determination of piperazine compounds. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale for method selection and optimization. We will delve into the nuances of chromatographic, spectroscopic, and electrophoretic techniques, presenting their respective strengths and limitations, supported by experimental data and detailed protocols.

The Analytical Challenge: The Benign Structure of Piperazine

From an analytical perspective, piperazine presents a notable challenge: it lacks a significant chromophore, rendering it invisible to standard UV-Vis spectrophotometric detection at wavelengths where most organic molecules absorb.[1][2] This inherent property necessitates either the use of universal detectors that do not rely on light absorption or, more commonly, a pre- or post-column derivatization step to attach a chromophoric or fluorophoric tag to the piperazine molecule. This guide will explore both direct and derivatization-based approaches.

Chromatographic Methods: The Workhorse of Piperazine Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely employed methods for piperazine analysis due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility in analyzing piperazine, often coupled with various detectors. The choice of detector is intrinsically linked to whether a derivatization strategy is employed.

This is a robust and widely accessible technique. The core principle involves a chemical reaction that introduces a UV-active moiety onto the piperazine molecule, allowing for its detection by a standard UV-Vis detector.

Causality Behind Experimental Choices:

  • Derivatizing Agent Selection: The choice of derivatizing agent is critical. 4-chloro-7-nitrobenzofuran (NBD-Cl) is a frequently used reagent because it reacts specifically with secondary amines like piperazine to form a stable, highly UV-active derivative.[1] This reaction overcomes the challenge of piperazine's lack of a native chromophore.

  • Stationary Phase Selection: A reversed-phase C18 column is a common choice, providing good separation of the derivatized piperazine from the parent API and other impurities based on hydrophobicity.

  • Mobile Phase Optimization: The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a good peak shape and resolution within a reasonable analysis time.

Experimental Protocol: HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization [1]

1. Sample and Standard Preparation:

  • Accurately weigh and dissolve the piperazine standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
  • Prepare sample solutions by dissolving the API or formulation in the diluent to a known concentration.

2. Derivatization Procedure:

  • To an aliquot of the sample or standard solution, add a solution of NBD-Cl in a suitable solvent.
  • Add a buffer solution (e.g., borate buffer) to maintain the optimal pH for the reaction.
  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.
  • Cool the reaction mixture and dilute to a final volume with the mobile phase.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.
  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 340 nm.[1]
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Quantify the piperazine concentration by comparing the peak area of the derivatized piperazine in the sample to that of the standard.

Workflow for HPLC-UV with Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Weighing Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization with NBD-Cl Dissolution->Derivatization Injection Injection onto HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification caption HPLC-UV with pre-column derivatization workflow.

Caption: HPLC-UV with pre-column derivatization workflow.

For instances where derivatization is not desirable, alternative detectors can be employed.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are universal detectors that respond to any non-volatile analyte. They are particularly useful for detecting piperazine without derivatization.[2][3] The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

  • Electrochemical Detection (ED): This highly sensitive technique can be used for the determination of piperazine-containing antihistamines.[4][5] It involves the use of a modified electrode that facilitates the electro-oxidation of the piperazine moiety.[4]

Gas Chromatography (GC)

GC is another powerful technique for piperazine analysis, especially for volatile derivatives or when high sensitivity is required.

GC-FID is a robust and cost-effective method for the quantitative determination of piperazine and its related compounds, such as 1-methyl piperazine and 1-ethyl piperazine, in pharmaceutical substances.[6][7]

Causality Behind Experimental Choices:

  • Column Selection: A polar capillary column, such as a DB-17 (50%-phenyl)-methylpolysiloxane, is chosen to achieve good separation of the structurally similar piperazine compounds.[6][7]

  • Temperature Programming: A programmed temperature gradient is employed to ensure the elution of all analytes with good peak shapes and resolution within a reasonable timeframe.[6]

  • Injector and Detector Temperatures: These are set high enough to ensure complete vaporization of the sample in the injector and to prevent condensation in the detector.[6]

Experimental Protocol: GC-FID Analysis of Piperazine and its Derivatives [6][7]

1. Sample and Standard Preparation:

  • Prepare stock solutions of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in a suitable solvent like methanol.
  • Prepare working standards and sample solutions by diluting the stock solutions to the desired concentration range.

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).
  • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[6]
  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[6]
  • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[6]
  • Injector Temperature: 250°C.[6]
  • Detector Temperature: 260°C.[6]
  • Injection Volume: 1.0 µL.[6]
  • Split Ratio: 1:5.

3. Data Analysis:

  • Identify and quantify the analytes based on their retention times and peak areas relative to the standards.

GC-MS is considered a gold-standard technique for the identification and quantification of piperazine derivatives, particularly in complex matrices like biological fluids and for forensic analysis of designer drugs.[8][9][10] The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the fragmented ions, offering unequivocal identification. Derivatization may still be necessary to improve the chromatographic properties of the analytes.[8]

Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Derivatization Derivatization (if needed) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantification Quantification MassSpectra->Quantification caption General workflow for GC-MS analysis of piperazine.

Caption: General workflow for GC-MS analysis of piperazine.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that offers a rapid and selective alternative to HPLC and GC.[11] For piperazine, which lacks a chromophore, indirect UV detection is a common approach.[11]

Causality Behind Experimental Choices:

  • Indirect UV Detection: This method involves adding a UV-absorbing compound (a "probe," such as benzylamine) to the background electrolyte.[11] When the non-absorbing piperazine analyte migrates through the capillary, it displaces the probe, causing a decrease in absorbance that is detected as a negative peak. This allows for the quantification of an otherwise non-UV-active compound.

  • Internal Standard: The use of an internal standard, such as diethylamine, is crucial for improving the precision and accuracy of the method by correcting for variations in injection volume and electroosmotic flow.[11]

Spectrophotometric Methods

While less common for routine quality control due to lower specificity compared to chromatographic methods, spectrophotometric methods can be simple and rapid for the determination of piperazine in pharmaceutical preparations. These methods rely on a chemical reaction to produce a colored or UV-absorbing product.

  • Formation of N-nitroso derivatives: Piperazine reacts with nitrous acid to form an N-nitroso derivative that can be measured by UV spectrophotometry.[12][13]

  • Complex formation with chloranilic acid: Piperazine can form a donor-acceptor complex with chloranilic acid, resulting in a product with a characteristic absorption maximum.[14]

Comparative Analysis of Analytical Methods

Method Principle Advantages Disadvantages Typical LOD/LOQ Matrix Applicability
HPLC-UV (with derivatization) Chromatographic separation of a UV-active derivative.Robust, reliable, widely available instrumentation.[1]Requires a derivatization step, which can add complexity and variability.LOQ: ~30 ppm[1]Pharmaceuticals, APIs.[1]
HPLC-ELSD/CAD Chromatographic separation followed by universal detection based on light scattering.No derivatization required, suitable for non-UV active compounds.[2]Lower sensitivity than MS, non-linear response can be a challenge.Method dependent.Pharmaceuticals, reaction mixtures.[2]
HPLC-ED Chromatographic separation with electrochemical detection.High sensitivity.[4]Requires specialized detector, matrix interference can be an issue.LOD: 3.8–120 nM[4]Biological fluids (plasma).[4]
GC-FID Chromatographic separation of volatile compounds with flame ionization detection.Cost-effective, robust, good for volatile derivatives.[7]May require derivatization for non-volatile compounds, less specific than MS.Method dependent.Pharmaceutical drug substances.[6]
GC-MS Chromatographic separation coupled with mass spectrometric detection.High specificity and sensitivity, definitive identification.[8][9]Higher instrument cost and complexity.LOD (urine): ~1 ng/mL[15]Biological fluids, forensic samples.[10][15]
Capillary Electrophoresis (indirect UV) Separation based on electrophoretic mobility.Fast analysis, high separation efficiency.[11]Lower concentration sensitivity compared to some HPLC-MS methods.Method dependent.Pharmaceutical drug substances.[11]
Spectrophotometry Formation of a colored or UV-absorbing product.Simple, rapid, low cost.[12][14]Lower specificity, susceptible to interference from other compounds.Beer's law range: 1-15 µg/mL[12]Pharmaceutical formulations.[12]

Conclusion

The selection of an appropriate analytical method for piperazine compounds is a multifactorial decision that depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

  • For routine quality control of pharmaceutical products where piperazine is an impurity, HPLC-UV with pre-column derivatization offers a reliable and validated approach.

  • When dealing with complex biological matrices or when definitive identification is required, GC-MS is the method of choice due to its unparalleled specificity.

  • Capillary electrophoresis provides a rapid and efficient alternative for the analysis of pharmaceutical substances.

  • For applications where derivatization is to be avoided, HPLC with universal detectors like ELSD or CAD is a viable option.

Each method presented in this guide has been validated and proven effective in various applications. It is imperative that any method implemented in a new laboratory undergoes a thorough validation process to ensure its suitability for the intended purpose, adhering to the principles of scientific integrity and regulatory compliance.

References

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Satyanarayana, L., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Abdel-Gawad, F. M., & El-Guindi, N. M. (1995). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. PubMed. [Link]

  • Vyskočil, V., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 6(4), 2995-3003. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. PubMed. [Link]

  • McClintic, A. M., et al. (2003). A novel method for the determination of piperazine in pharmaceutical drug substances using high performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD). Journal of Pharmaceutical and Biomedical Analysis, 31(5), 933-939. [Link]

  • de la Torre, R., et al. (2012). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. [Link]

  • Analytical CHEMISTRY. (n.d.). [Link]

  • Archer, J. R., et al. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Spectrophotometric Determination of Piperazine, Piperazine Salts and Diethylcarbamazine Citrate with Chloranilic Acid. Taylor & Francis Online. [Link]

  • Abdel-Gawad, F. M., & El-Guindi, N. M. (1995). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. JAOAC International, 78(5), 1159-1162. [Link]

  • De Ruiter, J., et al. (2009). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Li, J., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(1), 105-112. [Link]

  • Pandey, P. K. (2023). Method of analysis of Piperazine. Pharma Knowledge Forum. [Link]

  • Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. [Link]

  • ResearchGate. (n.d.). Synthesis and electrochemical investigations of piperazines. [Link]

  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. [Link]

  • Vyskočil, V., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • De-Juan, A., et al. (2009). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Piperazin-1-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that meticulous handling of chemical compounds extends beyond the benchtop. The final disposition of a reagent is as critical as its application in your research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(Piperazin-1-yl)propanoic acid dihydrochloride, ensuring the integrity of your laboratory's safety standards and environmental responsibility.

Understanding the Compound: Hazard Profile and Key Characteristics

3-(Piperazin-1-yl)propanoic acid dihydrochloride is a piperazine derivative used in pharmaceutical research and development. A thorough understanding of its properties is the foundation of its safe disposal.

Hazard Identification and Safety Precautions:

The primary hazards associated with 3-(Piperazin-1-yl)propanoic acid dihydrochloride are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable.

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)GHS07P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Irritation (Category 2A)GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely.

  • Protective Clothing: A lab coat or chemical-resistant apron.

The Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal method for 3-(Piperazin-1-yl)propanoic acid dihydrochloride depends on the quantity and form of the waste. The following workflow provides a logical decision-making process for its safe and compliant disposal.

DisposalWorkflow start Start: Waste 3-(Piperazin-1-yl)propanoic acid dihydrochloride is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_small_quantity Small Quantity (<10g) or Large Quantity? is_spill->is_small_quantity No end End: Compliant Disposal spill_cleanup->end small_quantity_protocol Small Quantity Disposal Protocol is_small_quantity->small_quantity_protocol Small large_quantity_protocol Large Quantity Disposal Protocol is_small_quantity->large_quantity_protocol Large collection Step 2: Collection and Labeling small_quantity_protocol->collection neutralization Step 1: Neutralization (Optional but Recommended) large_quantity_protocol->neutralization neutralization->collection licensed_disposal Step 3: Transfer to a Licensed Waste Disposal Service collection->licensed_disposal incineration Preferred Method: Incineration licensed_disposal->incineration landfill Alternative: Secure Landfill licensed_disposal->landfill incineration->end landfill->end

Caption: Decision workflow for the disposal of 3-(Piperazin-1-yl)propanoic acid dihydrochloride.

Detailed Disposal Protocols

Small Quantity Disposal (Residual amounts, e.g., <10g)

For small, residual quantities of the solid compound:

  • Collection: Carefully sweep the solid material, avoiding dust generation, and place it into a designated, labeled, and sealed container for chemical waste.[1]

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(Piperazin-1-yl)propanoic acid dihydrochloride".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's licensed professional waste disposal service.

Large Quantity Disposal (>10g) and Contaminated Solutions

For larger quantities or solutions containing the compound, a multi-step process is recommended to ensure safety and compliance.

Step 1: Neutralization (Recommended for aqueous solutions)

The dihydrochloride salt is acidic. While piperazine itself is a base, the dihydrochloride form will create an acidic solution. Neutralization can reduce the corrosivity of the waste stream.

  • Procedure:

    • Work in a well-ventilated fume hood.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the aqueous waste solution while stirring.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0. Be cautious as the reaction may be exothermic.

    • Allow the neutralized solution to cool to room temperature.

Causality: Neutralizing the acidic waste minimizes its corrosive properties, making it safer to handle and transport. It also prevents the potential for adverse reactions if mixed with other chemical wastes.

Step 2: Collection and Segregation

  • Container: Use a robust, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum).

  • Labeling: Affix a "Hazardous Waste" label to the container with the full chemical name and an indication that it has been neutralized (if applicable).

  • Segregation: This waste should be segregated from strong oxidizing agents and strong acids.[2]

Step 3: Professional Disposal

Contact a licensed professional waste disposal service for the final disposal of the collected waste.[3] Two primary methods are suitable for this compound:

  • Incineration (Preferred Method): Controlled incineration in a licensed facility is the most effective method for destroying the organic compound. The high temperatures will break down the molecule into less harmful components. Piperazine compounds can be incinerated when mixed with a suitable combustible material.

  • Secure Landfill (Alternative Method): If incineration is not available, disposal in a designated hazardous waste landfill is an alternative. The landfill must be permitted to accept halogenated organic compounds.

Self-Validation: By following this structured protocol, from hazard assessment and PPE selection to the final, documented disposal by a licensed professional, a self-validating system of safety and compliance is established. Each step is designed to mitigate risk and ensure a clear, auditable trail of proper chemical waste management.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth) to avoid dust generation.[1]

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[1]

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Regulatory Compliance: A Note on EPA and OSHA Standards

The disposal of 3-(Piperazin-1-yl)propanoic acid dihydrochloride falls under the regulations of the Environmental Protection Agency (EPA) concerning hazardous waste. As this compound is integral to pharmaceutical development, its disposal may also be subject to the regulations outlined in 40 CFR Part 266 Subpart P for hazardous waste pharmaceuticals.[4] It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with all federal, state, and local regulations.[5]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel. The Permissible Exposure Limit (PEL) for piperazine dihydrochloride is 5 mg/m³ as an 8-hour time-weighted average (TWA).[6]

By adhering to the procedures outlined in this guide, you are not only ensuring the safety of your laboratory personnel and the environment but also maintaining compliance with these critical regulatory standards.

References

  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]

  • INCHEM. ICSC 1032 - PIPERAZINE (anhydrous). [Link]

  • U.S. EPA. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]

  • NIOSH. 1988 OSHA PEL Project - Piperazine Dihydrochloride. [Link]

Sources

Comprehensive Safety and Handling Guide for 3-(Piperazin-1-yl)propanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(Piperazin-1-yl)propanoic acid dihydrochloride in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to work safely and effectively. The following procedures are grounded in established safety principles and an understanding of the chemical nature of piperazine derivatives and their acidic salts.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Skin Irritation: Direct contact with the solid or solutions can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

  • Sensitization: Piperazine and its derivatives have been shown to cause allergic skin reactions and respiratory sensitization in some individuals.[2][3]

  • Toxicity: Some piperazine derivatives are classified as toxic if swallowed.[4]

Due to its dihydrochloride salt form, the compound will form an acidic solution when dissolved in water, which can contribute to its irritant properties.

GHS Hazard Summary (Inferred):

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Irritation2GHS07WarningH315: Causes skin irritation
Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Respiratory Sensitization1GHS08DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization1GHS07WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The selection of PPE should be based on the specific task being performed.

TaskMinimum Required PPE
Weighing and Transfer of Solid Nitrile gloves, safety glasses with side shields, lab coat, and a properly fitted N95 respirator (or work within a certified chemical fume hood).
Preparation of Solutions Nitrile gloves, chemical splash goggles, a lab coat, and work within a certified chemical fume hood. A face shield is recommended if there is a significant splash risk.
General Handling and Use Nitrile gloves, safety glasses with side shields, and a lab coat.

Rationale for PPE Selection:

  • Gloves: Nitrile gloves provide adequate protection against incidental contact.[5] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.

  • Eye Protection: Safety glasses are the minimum requirement. However, when preparing solutions or handling larger quantities where splashes are possible, chemical splash goggles are essential to provide a complete seal around the eyes.[3]

  • Lab Coat: A standard lab coat protects against minor spills and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation and sensitization from inhaling the fine powder, it is strongly recommended to handle the solid material within a chemical fume hood.[5] If a fume hood is not available for a specific task, a properly fitted N95 respirator should be used.

Step-by-Step Handling and Operational Plan

The following workflow is designed to guide the user through the safe handling of 3-(Piperazin-1-yl)propanoic acid dihydrochloride from receipt to disposal.

safe_handling_workflow cluster_prep Preparation and Weighing cluster_solution Solution Preparation cluster_use Experimental Use cluster_disposal Waste Management and Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) weigh Weigh Solid in Fume Hood or Ventilated Enclosure prep->weigh Minimize Dust dissolve Slowly Add Solid to Solvent (e.g., Water) with Stirring weigh->dissolve Transfer Carefully cool Monitor for Exothermic Reaction (Cool if Necessary) dissolve->cool Control Addition transfer Use Secondary Containment for Transporting Solutions experiment Conduct Experiment with Standard Lab Practices transfer->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate Post-Experiment waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste

Caption: Safe handling workflow for 3-(Piperazin-1-yl)propanoic acid dihydrochloride.

Detailed Protocol:
  • Preparation and Weighing:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above. For weighing the solid, this includes nitrile gloves, a lab coat, and safety glasses. It is highly recommended to perform this task in a chemical fume hood to prevent inhalation of the powder.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the solid, always add the solid to the solvent (e.g., water) slowly while stirring. This helps to control any potential exothermic reaction.

    • Be aware that dissolving an acidic solid can generate heat. If the container becomes warm, it can be cooled in an ice bath.

    • Prepare solutions in a chemical fume hood to minimize exposure to any vapors or aerosols.

  • Experimental Use:

    • When transporting solutions, use a secondary container to prevent spills.

    • Follow standard laboratory practices during your experiment. Avoid direct contact with the solution and work in a well-ventilated area.

Spill and Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3]

Spill Cleanup:

  • Small Spill (Solid):

    • Wearing appropriate PPE (gloves, safety glasses, lab coat, and respirator), carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Small Spill (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pads).

    • Place the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

Disposal Plan

All waste containing 3-(Piperazin-1-yl)propanoic acid dihydrochloride, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled hazardous waste container. The container should be appropriate for acidic waste.

  • Disposal Pathway: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Piperazine, anhydrous, 99%. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.